Product packaging for Radiprodil dihydrate(Cat. No.:CAS No. 1204354-40-4)

Radiprodil dihydrate

Cat. No.: B12785250
CAS No.: 1204354-40-4
M. Wt: 433.4 g/mol
InChI Key: FOQSBLBAJDFAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Radiprodil dihydrate is a useful research compound. Its molecular formula is C21H24FN3O6 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN3O6 B12785250 Radiprodil dihydrate CAS No. 1204354-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1204354-40-4

Molecular Formula

C21H24FN3O6

Molecular Weight

433.4 g/mol

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide;dihydrate

InChI

InChI=1S/C21H20FN3O4.2H2O/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17;;/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28);2*1H2

InChI Key

FOQSBLBAJDFAEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4.O.O

Origin of Product

United States

Foundational & Exploratory

Radiprodil Dihydrate: A Deep Dive into its Function as a Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. By binding to a site distinct from the glutamate and glycine agonist binding sites, radiprodil reduces the channel's open probability, thereby attenuating excessive glutamatergic neurotransmission. This mechanism holds significant therapeutic potential for various neurological disorders characterized by NMDA receptor overactivity, including certain forms of epilepsy and neurodevelopmental disorders. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and experimental workflows.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The diverse family of GluN2 subunits (A-D) imparts distinct pharmacological and biophysical properties to the receptor complex.

Radiprodil is a potent and selective negative allosteric modulator that preferentially targets NMDA receptors containing the GluN2B subunit.[1] As an allosteric modulator, it does not compete with the endogenous agonists, glutamate and glycine, but instead binds to a distinct site on the receptor complex, leading to a conformational change that reduces the ion channel's activity.[2] This offers a more nuanced approach to modulating NMDA receptor function compared to competitive antagonists or channel blockers, potentially leading to a better therapeutic window and fewer side effects. Radiprodil has shown promise in preclinical models and is under investigation for the treatment of conditions such as GRIN-related disorders and infantile spasms.[3][4]

Physicochemical Properties

Radiprodil is administered as a dihydrate, which influences its solid-state properties such as solubility and stability.

PropertyValueReference
Molecular Formula C₂₁H₂₀FN₃O₄ · 2H₂O[5]
Solubility DMSO: 79 mg/mL (198.79 mM)[5]
Storage 3 years at -20°C (powder)[5]

Pharmacological Data

In Vitro Pharmacology

The in vitro activity of radiprodil has been characterized through various assays to determine its binding affinity and functional potency at the GluN2B-containing NMDA receptor.

ParameterValueSpecies/SystemAssay TypeReference
IC₅₀ 8 nM-NMDA receptor antagonist assay[6]
In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of radiprodil in animal models of seizures.

ParameterValueSpecies/ModelEndpointReference
ED₅₀ 2.1 mg/kgMouseAudiogenic seizure model (protection against generalized clonic convulsions)[3]
Pharmacokinetics in Humans

The pharmacokinetic profile of radiprodil has been evaluated in healthy adult volunteers following a single oral dose of a 30 mg suspension.

ParameterGeometric Mean (or Median)UnitReference
AUCinf 2042h*ng/mL[3]
Cmax 89.4ng/mL[3]
15.8h[3]
tmax 4h[3]

Mechanism of Action

Radiprodil exerts its effect as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor. It binds to a site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).[2][7] This binding event stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening in response to agonist binding. This leads to a decrease in calcium influx through the channel, mitigating the downstream effects of excessive glutamatergic signaling.

Signaling Pathway Diagram

Radiprodil_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor:gln2b Binds Glycine Glycine Glycine->NMDA_Receptor:gln1 Binds Radiprodil Radiprodil Radiprodil->NMDA_Receptor:gln2b Binds (Allosteric Site) Calcium_Influx Calcium_Influx NMDA_Receptor->Calcium_Influx Inhibits Downstream_Signaling Downstream Signaling (e.g., CaMKII, ERK, CREB) Calcium_Influx->Downstream_Signaling Activates Neuronal_Activity Decreased Neuronal Excitability Downstream_Signaling->Neuronal_Activity

Caption: Radiprodil's negative allosteric modulation of the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like radiprodil for the NMDA receptor.

Materials:

  • Cell membranes expressing the target NMDA receptor subtype.

  • Radiolabeled ligand (e.g., [³H]-ifenprodil).

  • Unlabeled radiprodil.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled radiprodil.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the different concentrations of radiprodil.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of radiprodil that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9][10][11][12]

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Radiprodil Dilutions Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)

This protocol describes the general methodology for assessing the functional effects of radiprodil on NMDA receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding GluN1 and GluN2B subunits.

  • Microinjection setup.

  • Two-electrode voltage clamp rig.

  • Recording solution (e.g., containing NaCl, KCl, MgCl₂, CaCl₂, HEPES).

  • Agonist solution (recording solution with glutamate and glycine).

  • Radiprodil solutions of varying concentrations.

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis frog.

  • Inject the oocytes with cRNA for the GluN1 and GluN2B subunits and incubate for 2-4 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the NMDA receptors.

  • Once a stable baseline current is established, co-apply different concentrations of radiprodil with the agonist solution.

  • Record the current inhibition at each concentration of radiprodil.

  • Wash out the radiprodil to observe the reversal of the inhibitory effect.

  • Analyze the data to generate a concentration-response curve and determine the IC₅₀ value for radiprodil's inhibition of the NMDA receptor current.[13]

In Vivo Seizure Models

This model assesses the anticonvulsant effects of radiprodil against seizures induced by a high-intensity auditory stimulus.[14][15][16][17][18][19]

Materials:

  • Audiogenic seizure-susceptible mice (e.g., DBA/2 or Frings).

  • Sound-proof chamber equipped with a sound source (e.g., a bell or speaker).

  • Radiprodil formulation for administration (e.g., oral gavage or intraperitoneal injection).

Procedure:

  • Administer radiprodil or vehicle to the mice at various doses.

  • At the time of expected peak drug effect, place each mouse individually into the sound-proof chamber.

  • Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure behavior, typically characterized by a sequence of wild running, clonic seizures, and tonic-clonic seizures.

  • The primary endpoint is often the percentage of animals protected from the tonic-clonic seizure component.

  • Calculate the ED₅₀, the dose of radiprodil that protects 50% of the animals from the seizure endpoint.

This chemically-induced seizure model is used to evaluate the efficacy of anticonvulsant compounds like radiprodil.[6][20][21][22]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley).

  • Pentylenetetrazol (PTZ) solution.

  • Radiprodil formulation for administration.

Procedure:

  • Administer radiprodil or vehicle to the rats at various doses.

  • After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, subcutaneously or intraperitoneally).

  • Observe the animals for a set period (e.g., 30 minutes) and record the latency to and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

  • The efficacy of radiprodil can be assessed by its ability to increase the latency to seizure onset or to reduce the severity of the seizures.

Downstream Signaling Pathways

The negative allosteric modulation of GluN2B-containing NMDA receptors by radiprodil is expected to impact downstream signaling cascades that are regulated by calcium influx. These include pathways involved in synaptic plasticity, gene expression, and cell survival. Key signaling molecules that are likely affected include:

  • Calmodulin-dependent protein kinase II (CaMKII): A key mediator of synaptic plasticity.

  • Extracellular signal-regulated kinase (ERK): Involved in cell growth, proliferation, and differentiation.[23][24][25][26]

  • cAMP response element-binding protein (CREB): A transcription factor that plays a critical role in learning, memory, and neuronal survival.[27]

By reducing calcium influx through GluN2B-containing NMDA receptors, radiprodil can potentially dampen the overactivation of these pathways, thereby contributing to its therapeutic effects in conditions of neuronal hyperexcitability.

Logical Relationship of Downstream Effects

Downstream_Effects Radiprodil Radiprodil GluN2B_Modulation Negative Allosteric Modulation of GluN2B-NMDA Receptor Radiprodil->GluN2B_Modulation Calcium_Reduction Reduced Intracellular Calcium Influx GluN2B_Modulation->Calcium_Reduction Signaling_Attenuation Attenuation of Downstream Signaling Pathways (CaMKII, ERK, CREB) Calcium_Reduction->Signaling_Attenuation Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant Activity) Signaling_Attenuation->Therapeutic_Effect

Caption: Logical flow from radiprodil's action to its therapeutic effect.

Conclusion

This compound represents a promising therapeutic agent that acts as a selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its distinct mechanism of action offers a targeted approach to dampening neuronal hyperexcitability, which is a hallmark of several neurological disorders. The quantitative pharmacological data and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and seeking to further explore the therapeutic potential of radiprodil and similar compounds. Further research into the downstream signaling effects and continued clinical evaluation will be crucial in fully elucidating the therapeutic utility of this compound.

References

Radiprodil Dihydrate: A Targeted Approach for GRIN2B Gain-of-Function Mutations

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of radiprodil dihydrate as a potential therapeutic agent for neurological disorders arising from gain-of-function (GoF) mutations in the GRIN2B gene. Radiprodil, a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, is currently under investigation for its potential to normalize neuronal hyperexcitability associated with these mutations. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and presents visual representations of relevant pathways and workflows.

Introduction: The Challenge of GRIN2B Gain-of-Function Mutations

GRIN2B encodes the GluN2B subunit of the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system. De novo GoF mutations in GRIN2B lead to excessive NMDA receptor activity, resulting in severe and early-onset epileptic encephalopathies.[1][2] These conditions are characterized by a range of debilitating symptoms, including intractable seizures, intellectual disability, movement disorders, and behavioral problems.[3][4] The development of targeted therapies that address the underlying pathophysiology of GRIN2B GoF mutations is a significant unmet medical need.

Mechanism of Action: Radiprodil as a GluN2B-Selective Negative Allosteric Modulator

Radiprodil is an investigational drug that acts as a negative allosteric modulator with high selectivity for the GluN2B subunit of the NMDA receptor.[1][5][6][7] Unlike channel blockers that occlude the ion pore, radiprodil binds to a distinct site on the GluN2B subunit, reducing the probability of channel opening in response to glutamate and glycine binding. This allosteric modulation allows for a more nuanced inhibition of receptor activity, potentially offering a better safety profile compared to non-selective NMDA receptor antagonists.[2][8]

The targeted action of radiprodil is particularly relevant for GRIN2B GoF mutations, as it directly counteracts the enhanced receptor function caused by these genetic variants.[2][8][9] Preclinical studies have demonstrated that radiprodil retains its inhibitory potency on NMDA receptors containing mutated GluN2B subunits, even in cases where the efficacy of non-selective inhibitors is diminished.[2][8]

cluster_receptor NMDA Receptor GluN1 GluN1 GluN2B GluN2B Ca_ion Ca²⁺ GluN2B->Ca_ion Channel Opens Glutamate Glutamate Glutamate->GluN2B Binds Glycine Glycine Glycine->GluN1 Binds Radiprodil Radiprodil Radiprodil->GluN2B Binds (Allosteric Site) Neuronal_Excitation Neuronal Excitation Ca_ion->Neuronal_Excitation Influx Leads to mRNA_Prep mRNA Synthesis (GRIN1, GRIN2B WT/Mutant) Oocyte_Inject Oocyte Injection mRNA_Prep->Oocyte_Inject TEVC Two-Electrode Voltage Clamp Oocyte_Inject->TEVC Drug_App Radiprodil Application TEVC->Drug_App Data_Analysis IC₅₀ Determination Drug_App->Data_Analysis Patient_Screening Patient Screening (6mo-12yr, GRIN GoF) Baseline Baseline Observation (4 weeks) Patient_Screening->Baseline Dose_Titration Individualized Dose Escalation Baseline->Dose_Titration Maintenance Maintenance Period (8 weeks) Dose_Titration->Maintenance Follow_Up Long-Term Extension (Optional) Maintenance->Follow_Up Endpoints Endpoint Assessment (Safety, Efficacy) Maintenance->Endpoints

References

Preclinical Profile of Radiprodil Dihydrate for Infantile Spasms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infantile spasms (IS) represent a severe and often drug-resistant epileptic encephalopathy of infancy. Emerging preclinical research has identified Radiprodil dihydrate, a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core preclinical data for Radiprodil in the context of infantile spasms. It details the experimental protocols of key efficacy studies, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. The evidence suggests a potent and age-dependent anticonvulsant effect of Radiprodil, laying the groundwork for its clinical development in this vulnerable patient population.

Introduction

Infantile spasms are a devastating early-life epilepsy characterized by epileptic spasms, a distinctive hypsarrhythmia pattern on electroencephalogram (EEG), and developmental regression.[1] The condition is associated with a multitude of etiologies, but a final common pathway is thought to involve disruptions in cortical development and synaptic function.[1] Standard treatments, such as hormonal therapy and vigabatrin, are not universally effective and carry significant side-effect profiles, highlighting the urgent need for novel therapeutic strategies.[2]

One promising target is the NMDA receptor, a key mediator of excitatory neurotransmission in the central nervous system. The subunit composition of the NMDA receptor changes during development, with the GluN2B subunit being more prominently expressed in the infant brain compared to adults.[2] This developmental expression pattern makes the GluN2B subunit an attractive target for age-specific therapies for infantile spasms.

Radiprodil is a selective negative allosteric modulator of GluN2B-containing NMDA receptors.[2] By binding to a site distinct from the glutamate binding site, Radiprodil reduces the over-activation of these receptors, which is hypothesized to contribute to the pathophysiology of infantile spasms.[3] This guide summarizes the critical preclinical evidence supporting the investigation of Radiprodil for this indication.

Mechanism of Action: Modulation of NMDA Receptor Signaling

Radiprodil exerts its therapeutic effect by selectively targeting the GluN2B subunit of the NMDA receptor. In the developing brain, the heightened expression of GluN2B-containing NMDA receptors contributes to neuronal excitability. Pathological over-activation of these receptors is implicated in the generation of seizures characteristic of infantile spasms. Radiprodil, as a negative allosteric modulator, binds to the GluN2B subunit and reduces the probability of channel opening in response to glutamate binding, thereby dampening excessive neuronal excitation.

NMDA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2B) Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Neuronal Excitotoxicity & Seizure Activity NMDA_R->Excitotoxicity Inhibited by Radiprodil CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ influx activates Ca_Channel->Excitotoxicity Excessive Ca²⁺ influx CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Glutamate->NMDA_R Binds Radiprodil Radiprodil Radiprodil->NMDA_R Binds (Allosteric Modulation)

Figure 1: Radiprodil's Modulation of the NMDA Receptor Signaling Pathway.

Preclinical Efficacy

The anticonvulsant properties of Radiprodil have been evaluated in rodent models that are relevant to generalized seizures and have shown a notable age-dependent effect, which is particularly relevant for an infantile condition.

Audiogenic Seizure Model in Mice

This model assesses the efficacy of a compound against seizures induced by a high-intensity auditory stimulus.

Experimental Protocol:

  • Animal Model: Adult mice susceptible to audiogenic seizures.[2]

  • Drug Administration: Radiprodil was administered intraperitoneally (i.p.) at various doses.[4]

  • Seizure Induction: Seizures were induced by a high-frequency acoustic stimulus.[5][6][7]

  • Endpoint: The primary endpoint was the dose-dependent protection against generalized clonic convulsions.[2]

Results: Radiprodil demonstrated potent, dose-dependent protection against generalized clonic convulsions in this model.[2]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

The PTZ model is a widely used screening tool for potential anticonvulsant drugs, as PTZ is a GABA-A receptor antagonist that induces generalized seizures.

Experimental Protocol:

  • Animal Model: Male Wistar rats at different postnatal (PN) ages: PN7, PN12, and PN70.[2]

  • Drug Administration: Radiprodil was administered at varying doses.

  • Seizure Induction: Seizures were induced by a subcutaneous (s.c.) injection of a convulsant dose of pentylenetetrazole.[2] While the exact dose used in the Auvin et al. (2020) study is not specified, typical convulsant doses in juvenile rats range from 60 mg/kg to 100 mg/kg.[8][9]

  • Endpoint: The primary endpoint was the protection against the tonic phase of generalized seizures.[2]

Results: Radiprodil exhibited a clear age-dependent anticonvulsant effect. It showed dose-dependent protective effects against the tonic phase of generalized seizures in PN7 and PN12 rats but had no significant activity in adult PN70 rats.[2] The highest potency was observed in PN12 rats, an age that corresponds developmentally to late infancy in humans.[2]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the preclinical efficacy studies of Radiprodil.

Table 1: Efficacy of Radiprodil in the Audiogenic Seizure Model in Mice

ParameterValueReference
ED50 2.1 mg/kg (i.p.)[2]

Table 2: Age-Dependent Efficacy of Radiprodil in the PTZ-Induced Seizure Model in Rats

Postnatal AgeRadiprodil DoseOutcomeReference
PN7 & PN12 Dose-dependentProtective effect against tonic seizures[2]
PN12 3 mg/kgStatistically significant protection[2]
PN12 10 mg/kgComplete abolishment of tonic seizures[2]
PN70 Up to 30 mg/kgNo significant anticonvulsant activity[2]

digraph "Experimental_Workflow_PTZ_Model" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

start [label="Select Male Wistar Rats\n(PN7, PN12, PN70)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; drug_admin [label="Administer Radiprodil\n(Varying Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ptz_injection [label="Inject Pentylenetetrazole (s.c.)\n(Convulsant Dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observation [label="Observe for Seizure Activity", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Analyze Protection Against\nTonic Seizures", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Determine Age-Dependent\nEfficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> drug_admin; drug_admin -> ptz_injection; ptz_injection -> observation; observation -> data_analysis; data_analysis -> end; }

Figure 2: Experimental Workflow for the PTZ-Induced Seizure Model.

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and safety data are crucial for translating preclinical findings to clinical development.

Pharmacokinetics

While detailed preclinical pharmacokinetic data for Radiprodil in rodents is not extensively published in the primary efficacy studies, a Phase 1 study in healthy human adults provides some context.

Table 3: Pharmacokinetic Parameters of Radiprodil in Healthy Adult Humans (Single 30 mg Oral Dose)

ParameterValueReference
Cmax (Geometric Mean) 89.4 ng/mL[10][11]
tmax (Median) 4.0 hours[10][11]
t1/2 (Geometric Mean) 15.8 hours[10][11]
AUCinf (Geometric Mean) 2042 h*ng/mL[10][11]
Safety and Toxicology

A juvenile toxicology study in rats has been conducted to support pediatric development.

Table 4: Preclinical Safety Data for Radiprodil

StudyFindingReference
Juvenile Rat Toxicology Study No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day[2]

These non-clinical safety studies are essential for establishing a safe starting dose in pediatric clinical trials.[12]

Discussion and Future Directions

The preclinical data for this compound strongly support its further investigation as a targeted therapy for infantile spasms. The potent anticonvulsant activity observed in developmentally relevant animal models, coupled with a clear mechanism of action that aligns with the pathophysiology of the disorder, provides a solid rationale for its clinical development.[2] The age-dependent efficacy of Radiprodil is particularly compelling, suggesting a potential for a favorable benefit-risk profile in the infant population.[2]

A Phase 1b open-label study in three infants with treatment-resistant infantile spasms has shown that Radiprodil was safe and well-tolerated, with one infant becoming spasm-free and two showing clinical improvement.[2][13] These preliminary clinical findings are consistent with the preclinical evidence.

Future preclinical research could further elucidate the long-term effects of Radiprodil on neurodevelopment and explore its efficacy in combination with existing therapies. Continued clinical evaluation in larger, controlled trials is warranted to definitively establish the safety and efficacy of this compound for the treatment of infantile spasms.

Conclusion

This compound has demonstrated a promising preclinical profile as a potential treatment for infantile spasms. Its selective targeting of the GluN2B subunit of the NMDA receptor, combined with potent and age-dependent anticonvulsant effects in relevant animal models, underscores its potential as a novel therapeutic option for this challenging condition. The data summarized in this technical guide provide a comprehensive foundation for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for early-life epileptic encephalopathies.

References

Methodological & Application

Application Notes: Radiprodil Dihydrate for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radiprodil is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are crucial mediators of excitatory synaptic transmission in the brain, and their dysfunction is implicated in various neurological disorders.[2] By selectively targeting GluN2B-containing NMDA receptors, radiprodil offers a focused therapeutic approach to modulate glutamatergic signaling. Its mechanism of action makes it a valuable tool for investigating conditions associated with NMDA receptor hyperactivity, such as certain forms of epilepsy and neurodevelopmental disorders.[3][4][5] Preclinical studies in rodents have demonstrated its anticonvulsant effects, particularly in models of generalized seizures.[6][7]

Mechanism of Action

Radiprodil exerts its effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event reduces the probability of the ion channel opening in response to the binding of the agonists glutamate and glycine. The result is a decrease in calcium (Ca2+) influx into the neuron, thereby dampening excessive neuronal excitation. This targeted modulation is particularly relevant in developmental stages or pathological conditions where the expression of GluN2B subunits is prevalent.[1][6]

Radiprodil_MoA cluster_0 Postsynaptic Neuron cluster_1 Signaling Cascade NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_Channel Ion Channel (Closed) NMDA_Receptor->Ca_Channel Gating Node_Signal Reduced Neuronal Excitability Ca_Channel->Node_Signal Prevents Glutamate Glutamate Glutamate->NMDA_Receptor Binds GluN2B (Agonist) Radiprodil Radiprodil Radiprodil->NMDA_Receptor Binds GluN2B (NAM) Calcium Ca²+ Influx

Figure 1. Radiprodil's mechanism of action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical rodent studies with radiprodil.

Table 1: Effective Doses of Radiprodil in Rodent Seizure Models

Species/Strain Seizure Model Effective Dose (ED50 or Significant Effect) Administration Route Reference
Mouse (DBA/2) Audiogenic Seizure ED50: 2.1 mg/kg Intraperitoneal (i.p.) [6][7]
Mouse (Grin2aS/S) Audiogenic Seizure 1.5, 3, and 10 mg/kg (dose-dependent reduction) Not specified [8]
Rat (Wistar) PTZ-induced (Postnatal Day 12) 3 mg/kg (significant protection) Not specified [6][7]

| Rat (Wistar) | PTZ-induced (Postnatal Day 12) | 10 mg/kg (complete abolition of tonic seizures) | Oral (p.o.) |[6][9] |

Table 2: Mean Systemic Exposure to a Radiprodil Metabolite (SB636406) Following Repeat Oral Administration

Species Dose (mg/kg/day) Sex Cmax (µg/mL) AUC0-24 (µg.h/mL)
Rat (6 weeks) Day 1 End of Study (Day 43)
15 F 5.37 45.9
15 M 10.5 28.7
50 F 22.1 221
50 M 36.3 120
Dog (7 Days) Day 1 End of Study (Day 7)
20 M 5.32 39.2
20 F 14.8 31.7
50 M 21.1 46.8
50 F 25.7 41.1

Note: This data is for a metabolite of radiprodil and provides an indication of exposure in repeat-dose studies.

Experimental Protocols

This section provides a detailed methodology for an in vivo study to assess the anticonvulsant efficacy of radiprodil dihydrate in a rodent model.

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol is designed to evaluate the efficacy of radiprodil in a model of generalized tonic-clonic seizures.[10][11][12][13] It is particularly relevant given that radiprodil shows age-dependent effects, with the highest potency in juvenile rats (Postnatal Day 12).[1][6]

1. Materials

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Pentylenetetrazole (PTZ)

  • Male Wistar rat pups (Postnatal Day 12)[6]

  • Standard animal cages

  • Dosing syringes and needles (appropriate for oral gavage or i.p. injection)

  • Observation chambers (transparent)

  • Timer

2. This compound Preparation

  • Prepare a stock solution of this compound in the chosen vehicle. Radiprodil has been formulated as granules for oral suspension in clinical settings.[6][14] For preclinical studies, a suspension can be prepared.

  • Vortex thoroughly to ensure a homogenous suspension before each administration.

  • Prepare fresh on the day of the experiment.

  • Dose calculations should be based on the weight of the animal (mg/kg). Doses of 3 mg/kg and 10 mg/kg have been shown to be effective.[6][9]

3. Experimental Procedure

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Radiprodil 3 mg/kg, Radiprodil 10 mg/kg). A minimum of 8 animals per group is recommended.

  • Administration:

    • Administer the assigned treatment (vehicle or radiprodil) via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for oral gavage).

    • The timing of administration should be based on the pharmacokinetic profile of the compound. For radiprodil, peak plasma concentrations in humans are observed around 4 hours post-dose, which can be a starting point for determining the pretreatment interval.[9][15][16]

  • Seizure Induction:

    • At the determined pretreatment time point, administer a convulsant dose of PTZ (e.g., 70 mg/kg, subcutaneously).[13]

    • Immediately after PTZ injection, place the animal in an individual observation chamber.

  • Observation and Scoring:

    • Observe each animal for 30 minutes post-PTZ injection.[13]

    • Record the latency to the first seizure and the seizure severity.

    • The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[6]

    • A common scoring system (e.g., Racine scale) can be used to quantify seizure severity.

4. Data Analysis

  • The primary efficacy endpoint can be analyzed as the percentage of animals in each group protected from the tonic hindlimb extension.

  • Use statistical tests such as Fisher's exact test to compare proportions between groups.

  • Analyze latency to seizure onset using ANOVA or Kruskal-Wallis test, followed by appropriate post-hoc tests.

  • A p-value of <0.05 is typically considered statistically significant.

Workflow cluster_acclimatization Phase 1: Preparation cluster_experiment Phase 2: Dosing & Induction cluster_observation Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Administration Radiprodil or Vehicle Administration (p.o. or i.p.) Grouping->Administration Drug_Prep Radiprodil Formulation (Fresh Suspension) Drug_Prep->Administration Pretreatment Pretreatment Interval (e.g., 60 min) Administration->Pretreatment Induction Seizure Induction (PTZ Injection) Pretreatment->Induction Observation Behavioral Observation (30 min) Induction->Observation Scoring Record Latency & Score Seizure Severity Observation->Scoring Analysis Statistical Analysis (% Protection, Latency) Scoring->Analysis

References

Application Notes and Protocols for Radiprodil Dihydrate Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Radiprodil dihydrate stock solutions in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Radiprodil is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is a valuable tool for research in neuroscience, particularly in studies related to neuropathic pain and other neurological disorders.[3] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for dissolving Radiprodil due to its high solubilizing capacity for organic molecules.[4]

Physicochemical Data and Solubility

Proper stock solution preparation requires accurate knowledge of the compound's properties. The relevant data for this compound is summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-(4-(4-fluorobenzyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide dihydrate[3]
Molecular Formula C₂₁H₂₄FN₃O₆[3]
Molecular Weight 433.44 g/mol [3]
Appearance Solid
Solubility in DMSO Varies, approx. 10 mg/mL to 250 mg/mL[1][2][5][6]
Storage (Powder) -20°C for up to 3 years[1][5]
Storage (DMSO Stock) -20°C for 1 month, -80°C for up to 2 years[1][5][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made based on the desired final concentration and experimental needs.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound (Molecular Weight = 433.44 g/mol ).

  • Dissolve in DMSO:

    • Add the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO. For a 10 mM solution with 4.33 mg of compound, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[5] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][5][6]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Handling and Dilution

When preparing working solutions from the DMSO stock, it is important to be aware of the potential for precipitation, as Radiprodil is sparingly soluble in aqueous buffers.

  • To minimize precipitation, it is recommended to make serial dilutions of the DMSO stock in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium.

  • The final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent-induced effects on cells or organisms. For cell-based assays, the final DMSO concentration should typically not exceed 0.5%.[4]

Diagrams

Experimental Workflow for Stock Solution Preparation

G A Equilibrate Reagents to Room Temperature B Weigh this compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Optional: Warm/Sonicate if Needed D->E F Aliquot into Single-Use Tubes D->F E->F G Store at -20°C or -80°C F->G

A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.

References

Application Notes and Protocols for Radiprodil Dihydrate Administration in Mouse Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Radiprodil dihydrate, a negative allosteric modulator of the GluN2B subunit of the NMDA receptor, in preclinical mouse models of epilepsy. The included protocols and data are compiled from published research to guide the design and execution of future studies.

Mechanism of Action

Radiprodil selectively binds to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This allosteric modulation reduces the receptor's activity, thereby dampening excessive glutamatergic neurotransmission, a key factor in the generation and propagation of seizures. By targeting the GluN2B subunit, Radiprodil may offer a more specific therapeutic approach with a potentially favorable side-effect profile compared to non-selective NMDA receptor antagonists.

Below is a diagram illustrating the signaling pathway of Radiprodil's mechanism of action.

Radiprodil_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Inhibits Opening Ca_Influx Reduced Ca²⁺ Influx Ca_Channel->Ca_Influx Neuronal_Excitation Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitation Radiprodil Radiprodil Radiprodil->NMDA_Receptor Negative Allosteric Modulation

Figure 1: Mechanism of action of Radiprodil on the NMDA receptor.

Efficacy in Mouse Models of Epilepsy

Radiprodil has demonstrated significant anticonvulsant effects in genetic mouse models of epilepsy, particularly in those susceptible to audiogenic (sound-induced) seizures.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of Radiprodil in mouse models of epilepsy.

Table 1: Efficacy of Radiprodil in the Audiogenic Seizure Model (Grin2aS/S Mice)

Dose (mg/kg, i.p.)Seizure Incidence (%)Wild Running Only (%)Seizure with Recovery (%)Seizure with Respiratory Arrest (%)
Vehicle75.59.445.320.8
1.530.534.826.14.3
31247.111.80
10658.85.90

Data compiled from studies on Grin2aS/S mice, a model for GRIN2A gain-of-function mutations.[1]

Table 2: Efficacy of Radiprodil in Other Mouse Seizure Models

Mouse ModelSeizure InductionDose (mg/kg, i.p.)Outcome
DBA/2 MiceAudiogenic2.1ED₅₀ for protection against generalized clonic convulsions.[2]
Adult Mice6 Hz Electrical Stimulation (44 mA)Up to 30No significant activity against focal seizures.[2]

Experimental Protocols

Detailed methodologies for the administration and evaluation of Radiprodil in mouse models of epilepsy are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an anticonvulsant compound like Radiprodil.

Preclinical_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Appropriate Mouse Model Drug_Prep Prepare Radiprodil Dihydrate Formulation Animal_Model->Drug_Prep Administration Administer Radiprodil or Vehicle (i.p.) Drug_Prep->Administration Seizure_Induction Induce Seizures (e.g., Audiogenic Stimulus) Administration->Seizure_Induction Observation Observe and Record Seizure Phenotype Seizure_Induction->Observation Data_Collection Quantify Seizure Parameters Observation->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Figure 2: General workflow for preclinical anticonvulsant screening.

Protocol 1: Radiprodil Administration in the Audiogenic Seizure Model

This protocol is adapted from studies using Grin2aS/S mice, which are genetically susceptible to sound-induced seizures.[1]

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Methylcellulose

  • 0.9% sterile saline

  • Grin2aS/S mice (or other audiogenic-susceptible strain, e.g., DBA/2)

  • Sound-attenuating chamber

  • Acoustic stimulus generator (e.g., speaker capable of producing 11 kHz, 100 dB tone)

  • Video recording equipment

2. This compound Formulation:

  • Prepare a vehicle solution of 5% (w/v) DMSO and 1.0% (w/v) methylcellulose in 0.9% sterile saline.[3]

  • To prepare the Radiprodil solution, first dissolve the required amount of this compound in DMSO.

  • Then, add the methylcellulose and saline solution, ensuring thorough mixing to create a homogenous suspension.

  • Prepare fresh on the day of the experiment.

3. Administration:

  • Administer Radiprodil or vehicle solution via intraperitoneal (i.p.) injection.

  • The injection volume should be calculated based on the weight of the mouse (typically 10 µL/g of body weight).

  • Allow for a 25-30 minute pre-treatment period before seizure induction to ensure optimal drug absorption and distribution.[4]

4. Seizure Induction and Observation:

  • Place the mouse individually in the sound-attenuating chamber and allow a 5-minute habituation period.

  • Present a high-frequency acoustic stimulus (e.g., 11 kHz at 100 dB) for a defined period (e.g., 60 seconds or until a tonic-clonic seizure is observed).[5]

  • Video record the entire session for subsequent analysis.

  • Observe and score the seizure severity based on a pre-defined scale (e.g., no response, wild running, clonic seizure, tonic-clonic seizure, respiratory arrest).

5. Data Analysis:

  • Quantify the incidence of seizures in each treatment group.

  • Measure the latency to the first sign of seizure (e.g., wild running).

  • Determine the duration of the different seizure components.

  • Analyze the severity scores for each group.

  • Use appropriate statistical tests (e.g., Fisher's exact test for incidence, ANOVA or Kruskal-Wallis for latency and duration) to compare treatment groups to the vehicle control.

Protocol 2: Radiprodil Administration in the 6 Hz Seizure Model

This protocol provides a general framework for evaluating Radiprodil against focal seizures.

1. Materials:

  • This compound

  • Vehicle solution (as described in Protocol 1)

  • Adult mice (e.g., CF-1 or C57BL/6)

  • Corneal electrodes

  • A constant-current electrical stimulator

2. This compound Formulation and Administration:

  • Prepare and administer Radiprodil or vehicle as described in Protocol 1.

3. Seizure Induction and Observation:

  • Apply a topical anesthetic to the corneas of the mouse.

  • Deliver a 6 Hz electrical stimulus of a specific current (e.g., 44 mA) for a short duration (e.g., 3 seconds) via the corneal electrodes.[2]

  • Immediately after the stimulus, observe the mouse for seizure activity, which typically manifests as a stun posture, forelimb clonus, and stereotyped automatic behaviors.

  • The animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.

4. Data Analysis:

  • Determine the percentage of mice protected from seizures in each treatment group.

  • Compare the results to the vehicle control group using appropriate statistical tests.

Conclusion

This compound demonstrates potent anticonvulsant effects in mouse models of generalized seizures, particularly those with a genetic predisposition to audiogenic seizures. Its mechanism as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor makes it a promising candidate for further investigation in epilepsies with underlying glutamatergic dysfunction. The provided protocols offer a foundation for researchers to explore the therapeutic potential of Radiprodil and similar compounds in a preclinical setting.

References

Application Notes and Protocols: Utilizing Radiprodil Dihydrate in Audiogenic Seizure Models in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational drug that functions as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (GluN2B) subunit.[1][2][3] This mechanism of action makes it a promising candidate for treating neurological conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1][4][5] Preclinical studies have demonstrated the anticonvulsant efficacy of Radiprodil in various rodent models of seizures, including audiogenic seizures in mice.[2][6][7] Audiogenic seizures, which are induced by high-intensity sound, are a valuable tool for studying the pathophysiology of reflex seizures and for the initial screening of potential antiepileptic drugs.[8]

These application notes provide detailed protocols for utilizing Radiprodil dihydrate in audiogenic seizure models in mice, based on findings from published preclinical research. The document includes information on the mechanism of action, experimental protocols, and quantitative data on the efficacy of Radiprodil.

Mechanism of Action: Modulation of NMDA Receptors

Radiprodil exerts its anticonvulsant effects by binding to the GluN2B subunit of the NMDA receptor, a key player in excitatory synaptic transmission in the brain.[1][9] By acting as a negative allosteric modulator, Radiprodil reduces the activity of NMDA receptors containing the GluN2B subunit without completely blocking them.[1][2] This modulation helps to control the excessive neuronal excitation that can lead to seizures.[1] The prevalent expression of the NR2B subunit in the brain during infancy and early childhood suggests that Radiprodil may be particularly effective in treating early-onset epilepsy syndromes.[2][10]

Radiprodil_Mechanism_of_Action cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Releases Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_Receptor Binds Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Radiprodil Radiprodil Radiprodil->NMDA_Receptor Modulates Neuronal_Excitation Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitation Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitation->Anticonvulsant_Effect

Caption: Signaling pathway of Radiprodil as a negative allosteric modulator of the NMDA receptor.

Experimental Protocols

The following protocols are synthesized from preclinical studies investigating the effects of Radiprodil in audiogenic seizure models.

Animal Models
  • Strain: DBA/2 mice are a commonly used inbred strain genetically susceptible to audiogenic seizures.[8] Their susceptibility is age-dependent, with a peak between 21 and 28 days of age.[8]

  • Alternative Strain: Genetically modified mouse models, such as those with a Grin2a(N615S) homozygous mutation (Grin2a S/S mice), can also be used to model specific genetic epilepsies and assess the efficacy of targeted therapies like Radiprodil.[6]

  • Age: The age of the mice is a critical factor. For DBA/2 mice, the period of maximal seizure susceptibility should be considered. Studies have also used adult mice (8-13 weeks old) for certain models.[4]

  • Sex: Some studies have reported sex-dependent differences in the efficacy of Radiprodil, with females showing a greater response.[6][7] Therefore, both male and female mice should be included in studies, and data should be analyzed separately for each sex.

This compound Administration
  • Formulation: Radiprodil is typically administered as an oral suspension.[1] For intraperitoneal (i.p.) injections in preclinical models, it can be dissolved in a vehicle such as 5% (w/v) DMSO and 1.0% (w/v) methylcellulose in 0.9% saline.[4]

  • Dosing: Radiprodil has shown dose-dependent efficacy.[2][6] Effective doses in mice have been reported to range from 1.5 mg/kg to 10 mg/kg.[7][11] One study identified an ED50 (the dose effective in 50% of animals) of 2.1 mg/kg for protection against generalized clonic convulsions.[2][7]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for acute drug administration in these models.[4][7]

  • Timing: Radiprodil is typically administered 30 minutes before the induction of audiogenic seizures.[4]

Audiogenic Seizure Induction
  • Apparatus: A sound-attenuating chamber is used to isolate the mouse during stimulus presentation.

  • Acoustic Stimulus: A high-frequency acoustic stimulus is used to induce seizures. A common stimulus is a 15 kHz signal.[12] The intensity of the sound is a critical parameter and is typically set to a high level, for example, 100 dB.[4]

  • Procedure: The mouse is placed individually in the chamber and, after a brief acclimatization period, the acoustic stimulus is presented.

Experimental_Workflow Start Start Animal_Selection Select Mice (e.g., DBA/2 or Grin2a S/S) Start->Animal_Selection Drug_Preparation Prepare Radiprodil Solution and Vehicle Animal_Selection->Drug_Preparation Administration Administer Radiprodil or Vehicle (i.p.) Drug_Preparation->Administration Waiting_Period 30-minute Waiting Period Administration->Waiting_Period Seizure_Induction Induce Seizures (Acoustic Stimulus) Waiting_Period->Seizure_Induction Observation Observe and Score Seizure Severity Seizure_Induction->Observation Data_Analysis Analyze Data (Incidence, Latency, Severity) Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing Radiprodil in audiogenic seizure models.

Seizure Evaluation
  • Behavioral Scoring: The response to the acoustic stimulus is observed and scored. A typical audiogenic seizure progresses through several distinct phases:

    • Wild Running: The initial phase characterized by frantic, uncontrolled running.

    • Clonic Seizures: Rhythmic muscle contractions and relaxations.

    • Tonic Seizures: Sustained muscle contraction, often leading to limb extension.

    • Respiratory Arrest: In severe cases, seizures can be followed by respiratory arrest and death.[8][12]

  • Quantitative Endpoints:

    • Incidence of Seizures: The percentage of animals in each treatment group that exhibit each phase of the seizure.

    • Latency to Seizure: The time from the onset of the acoustic stimulus to the beginning of the wild running phase or clonic seizures.

    • Seizure Severity Score: A numerical score assigned based on the most severe seizure phase observed.

    • Mortality Rate: The percentage of animals that die following the seizure.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Radiprodil in audiogenic seizure models from preclinical studies.

Table 1: Dose-Dependent Efficacy of Radiprodil in Reducing Audiogenic Seizure Incidence in Grin2a S/S Mice

Radiprodil Dose (mg/kg, i.p.)Seizure Incidence (%)
0 (Vehicle)75.5%
1.530.5%
312.0%
106.0%

Data synthesized from a study by Bertocchi et al., 2024.[11]

Table 2: Efficacy of Radiprodil in a Generalized Clonic Convulsion Model

DrugED50 (mg/kg)
Radiprodil2.1

Data from a study by Auvin et al., 2020.[2][7]

Conclusion

This compound has demonstrated significant, dose-dependent anticonvulsant effects in audiogenic seizure models in mice. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Radiprodil and other GluN2B-selective NMDA receptor modulators for the treatment of epilepsy. Careful consideration of the animal model, drug administration parameters, and seizure evaluation methods is crucial for obtaining reliable and reproducible results. The observed sex-dependent differences in efficacy warrant further investigation to understand the underlying mechanisms and potential clinical implications.

References

Application Notes and Protocols for Radiprodil Dihydrate in Long-Term Potentiation (LTP) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] NMDA receptors containing the GluN2B subunit are crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2] Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary model for studying these processes.[3] Dysregulation of GluN2B-containing NMDA receptor activity has been implicated in various neurological conditions.[4] Notably, in the context of Alzheimer's disease models, synaptotoxicity induced by amyloid-beta (Aβ) species can impair LTP, and Radiprodil has been shown to reverse these effects, highlighting its therapeutic potential.[2]

These application notes provide detailed protocols for utilizing this compound in LTP experiments, particularly for investigating its neuroprotective effects against Aβ-induced synaptic deficits.

Mechanism of Action

Radiprodil acts as a negative allosteric modulator, meaning it binds to a site on the GluN2B-containing NMDA receptor distinct from the glutamate binding site to reduce the receptor's activity.[1][5] This modulation can be beneficial in conditions where excessive activation of these receptors contributes to neuronal damage or dysfunction.[6] During the induction of LTP, calcium influx through NMDA receptors activates downstream signaling cascades, including calcium-calmodulin-dependent protein kinase II (CaMKII), which is essential for the strengthening of the synapse.[7] By selectively modulating GluN2B-containing receptors, Radiprodil can be used to dissect the specific role of this subunit in both physiological and pathological forms of synaptic plasticity.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_R GluN1/GluN2B NMDA Receptor Glutamate->NMDA_R Activates Ca Ca²⁺ Influx NMDA_R->Ca Radiprodil Radiprodil Radiprodil->NMDA_R NAM CaMKII CaMKII LTP LTP Induction CaMKII->LTP Ca->CaMKII

Signaling pathway of Radiprodil's modulation of LTP.

Data Presentation

The following tables summarize key quantitative data for the use of Radiprodil in LTP experiments designed to reverse Aβ-induced deficits.

CompoundStock ConcentrationVehicleFinal ConcentrationApplication
This compound10 mMDMSO10 nMReversal of Aβ-induced LTP impairment[2][8]
Amyloid-beta (1-42)100 µMaCSF50 nMInduction of LTP impairment[2][8]
Experimental ParameterValue
Animal ModelAdult male C57BL/6 mice
Brain RegionHippocampus (CA1 region)
Recording TypeField Excitatory Postsynaptic Potentials (fEPSPs)
Baseline Recording DurationAt least 20 minutes
Aβ Incubation Period60 minutes prior to LTP induction
Radiprodil Incubation Period20 minutes prior to LTP induction (in the continued presence of Aβ)
LTP Induction ProtocolHigh-Frequency Stimulation (HFS): 1 train of 100 pulses at 100 Hz
Post-HFS Recording DurationAt least 60 minutes

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in fresh, moisture-free DMSO. For example, for a molecular weight of 397.40 g/mol , dissolve 3.974 mg in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or -80°C for up to two years.

Acute Hippocampal Slice Preparation
  • Anesthesia and Perfusion: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂, 5% CO₂) slicing medium (see table below).

  • Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing medium. Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Transfer the slices to an interface or submersion recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. Allow the slices to recover at 32-34°C for at least 1 hour before starting the recordings.

SolutionComposition (in mM)
Slicing MediumSucrose-based or NMDG-based protective solution to improve slice health.
aCSF124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.

Electrophysiological Recordings and LTP Induction

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Hippocampal Slices B Slice Recovery (≥1 hr) A->B C Place Slice in Recording Chamber D Position Stimulating & Recording Electrodes in CA1 C->D E Establish Stable Baseline fEPSP Recording (20 min) D->E F Apply 50 nM Aβ (60 min) E->F G Apply 10 nM Radiprodil (20 min in presence of Aβ) F->G H Induce LTP (HFS: 100 Hz, 1s) G->H I Record Post-HFS fEPSP (≥60 min) H->I J Measure fEPSP Slope I->J K Normalize to Baseline J->K L Plot Time Course of LTP K->L

Experimental workflow for LTP with Radiprodil and Aβ.

  • Setup: Transfer a recovered slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[9]

  • Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20 minutes. The stimulation intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Drug Application:

    • To investigate the effect of Aβ, switch to aCSF containing 50 nM Aβ and perfuse for 60 minutes.

    • To test the effect of Radiprodil, subsequently switch to aCSF containing both 50 nM Aβ and 10 nM Radiprodil and perfuse for 20 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single 1-second train of 100 Hz.[10]

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation.

Data Analysis
  • fEPSP Slope Measurement: The magnitude of the fEPSP is quantified by measuring the initial slope of the descending phase.[11]

  • Normalization: Express the fEPSP slope as a percentage of the average baseline slope.

  • Quantification of LTP: The degree of LTP is typically calculated as the average percentage of baseline fEPSP slope during the last 10 minutes of the post-HFS recording period.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the magnitude of LTP between different experimental groups (e.g., control, Aβ-treated, and Aβ + Radiprodil-treated).

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in synaptic plasticity. The protocols outlined here provide a framework for studying its potential to ameliorate synaptic deficits in models of neurological disorders. Researchers should optimize these protocols for their specific experimental conditions and animal models. Careful attention to slice health, stable recordings, and appropriate data analysis are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Dosing Regimen for Radiprodil Dihydrate in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil dihydrate is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2] This mechanism of action makes it a compound of interest for neurological disorders characterized by overactive glutamatergic signaling, such as certain forms of epilepsy and neurodevelopmental disorders.[3][4] Notably, Radiprodil has shown significant anticonvulsant effects in preclinical models, particularly in juvenile animals, which is consistent with the higher expression of GluN2B-containing NMDA receptors early in development.[3][4] These application notes provide a comprehensive overview of the dosing regimen for this compound in key preclinical efficacy models, along with detailed experimental protocols and relevant safety data to guide researchers in their study design.

Data Presentation

Table 1: Efficacy of Radiprodil in Preclinical Seizure Models
Animal ModelSpecies/StrainAgeSeizure InductionRoute of AdministrationEffective Dose RangeKey Findings
Audiogenic SeizuresMouse (DBA/2)AdultAcoustic StimulusIntraperitoneal (i.p.)ED₅₀: 2.1 mg/kgDose-dependent protection against generalized clonic convulsions.[3]
Audiogenic Seizures (GRIN2A GoF)Mouse (Grin2aS/S)Not SpecifiedAcoustic StimulusNot Specified1.5 - 10 mg/kgDose-dependently reduced the onset and severity of audiogenic seizures.[5][6]
Pentylenetetrazole (PTZ)-Induced SeizuresRat (Wistar)Juvenile (PN12)PTZ InjectionOral (p.o.)3 - 10 mg/kgSignificant protection against tonic seizures at 3 mg/kg; complete blockade at 10 mg/kg.[7]
Pentylenetetrazole (PTZ)-Induced SeizuresRat (Wistar)Adult (PN70)PTZ InjectionOral (p.o.)Not effectiveNo significant anticonvulsant activity observed.[7]
6 Hz Psychomotor SeizuresMouseAdultElectrical StimulationNot SpecifiedUp to 30 mg/kgNo significant activity against focal seizures.[3]
Table 2: Preclinical Toxicology and Safety Data for Radiprodil
SpeciesStudy TypeDoseFindings
Rat (Juvenile)Toxicology Study100 mg/kg/dayNo-Observed-Adverse-Effect Level (NOAEL).[3]

Experimental Protocols

Audiogenic Seizure Model in Mice

This protocol is designed to assess the efficacy of Radiprodil in a model of generalized tonic-clonic seizures induced by a high-intensity acoustic stimulus.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

  • Audiogenic seizure chamber equipped with a sound source (e.g., a bell or speaker capable of producing ~100 dB)

  • Male DBA/2 mice (or other susceptible strains)

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).

  • Drug Administration: Administer Radiprodil or vehicle to the mice via intraperitoneal (i.p.) injection. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the drug to be absorbed and distributed.

  • Seizure Induction: Place each mouse individually into the audiogenic seizure chamber.

  • Acoustic Stimulus: Expose the mouse to a high-intensity acoustic stimulus (e.g., 100 dB bell) for a fixed duration (e.g., 60 seconds).

  • Observation: Observe and score the seizure response for each animal. Key endpoints include the incidence and severity of wild running, clonic seizures, tonic seizures, and lethality.

  • Data Analysis: Analyze the data to determine the dose-dependent protective effects of Radiprodil. The ED₅₀ (the dose that protects 50% of the animals from a specific seizure endpoint) can be calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol evaluates the efficacy of Radiprodil against chemically-induced generalized seizures in a developing animal model, which is particularly relevant given the age-dependent effects of the compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

  • Pentylenetetrazole (PTZ) solution (e.g., 60-80 mg/kg in saline)

  • Male Wistar rat pups (Postnatal day 12)

  • Observation chambers

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: House dams and their litters in a controlled environment. Handle pups minimally to reduce stress.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.

  • Drug Administration: Administer Radiprodil or vehicle to the rat pups orally (p.o.) using a gavage needle appropriate for their size.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 70 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation: Immediately place the pup in an observation chamber and record seizure activity for at least 30 minutes.

  • Scoring: Score the latency to and the severity of seizures. A common scoring system is the Racine scale, adapted for pups. Key endpoints are the presence and duration of generalized tonic-clonic seizures.

  • Data Analysis: Compare the seizure scores and latencies between the Radiprodil-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radiprodil_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Downstream_Signaling Downstream Signaling (e.g., DAPK1, nNOS, ERK) Ca_Influx->Downstream_Signaling Initiates Neuronal_Excitation Neuronal Hyperexcitability & Seizure Activity Downstream_Signaling->Neuronal_Excitation Leads to Radiprodil Radiprodil (Negative Allosteric Modulator) Radiprodil->NMDA_Receptor Inhibits

Caption: Mechanism of action of Radiprodil on the NMDA receptor.

Preclinical_Trial_Workflow start Start: Hypothesis Radiprodil's Anticonvulsant Potential animal_model Select Animal Model (e.g., Audiogenic Mice, PTZ Rats) start->animal_model dosing Dose Formulation & Administration (Vehicle, Route, Volume) animal_model->dosing treatment_groups Assign Treatment Groups (Vehicle, Radiprodil Doses) dosing->treatment_groups seizure_induction Induce Seizures (Acoustic Stimulus or PTZ) treatment_groups->seizure_induction observation Observe and Score Seizure Severity & Latency seizure_induction->observation data_analysis Data Analysis (e.g., ED₅₀, Statistical Comparison) observation->data_analysis conclusion Conclusion on Efficacy & Dose-Response Relationship data_analysis->conclusion

Caption: General workflow for a preclinical anticonvulsant study.

Downstream_Signaling_Pathway cluster_downstream Downstream Effects Radiprodil Radiprodil GluN2B GluN2B Subunit of NMDA Receptor Radiprodil->GluN2B Inhibits Ca_Influx Reduced Ca²⁺ Influx GluN2B->Ca_Influx Modulates DAPK1 DAPK1 Activation Ca_Influx->DAPK1 Decreases PSD95_nNOS PSD-95/nNOS Complex Formation Ca_Influx->PSD95_nNOS Disrupts ERK_inactivation ERK Inactivation Ca_Influx->ERK_inactivation Prevents Neuronal_Survival Promotion of Neuronal Survival DAPK1->Neuronal_Survival PSD95_nNOS->Neuronal_Survival ERK_inactivation->Neuronal_Survival

Caption: Downstream effects of Radiprodil's inhibition of GluN2B.

References

Application Notes and Protocols for Radiprodil Dihydrate Oral Suspension in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] It is currently under investigation for various neurological disorders, including GRIN-related disorders, infantile spasms, and tuberous sclerosis complex.[1][3] For preclinical animal studies, oral administration is a common and convenient route. However, as Radiprodil is a poorly water-soluble compound, a suspension formulation is necessary to ensure uniform dosing and optimal bioavailability.[4][5] The dihydrate form of Radiprodil has been found to be advantageous for dosage forms.[6] These application notes provide a detailed protocol for the preparation, quality control, and administration of a Radiprodil dihydrate oral suspension for use in rodent studies.

Signaling Pathway of Radiprodil

Radiprodil's mechanism of action involves the modulation of glutamatergic neurotransmission. By acting as a negative allosteric modulator at the NR2B subunit of the NMDA receptor, it reduces the activity of this receptor, which plays a crucial role in neuronal communication, learning, and memory.[1][2] In pathological conditions characterized by excessive NMDA receptor activation, Radiprodil may help to control neuronal hyperexcitability.[1][3]

Radiprodil_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (with NR2B subunit) Glutamate->NMDA_Receptor Activates Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Radiprodil Radiprodil Radiprodil->NMDA_Receptor Inhibits Experimental_Workflow Formulation Formulation of Radiprodil Dihydrate Oral Suspension QC Quality Control Testing Formulation->QC Stability Stability Studies Formulation->Stability Animal_Dosing In-Vivo Animal Dosing (Oral Gavage) QC->Animal_Dosing If Passes Stability->Animal_Dosing If Stable PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Dosing->PK_PD

References

Application Notes and Protocols for Radiprodil Dihydrate in the Xenopus oocytes Expression System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the electrophysiological properties of ion channels, including NMDA receptors. This document provides detailed application notes and protocols for the use of Radiprodil dihydrate in studying GluN2B-containing NMDA receptors expressed in Xenopus oocytes.

Mechanism of Action

Radiprodil selectively binds to a site on the GluN2B subunit of the NMDA receptor, distinct from the agonist binding site for glutamate. This allosteric binding event modulates the receptor's function, leading to a reduction in ion flux through the channel pore in response to agonist stimulation. This inhibitory effect is specific to NMDA receptors that incorporate the GluN2B subunit, making Radiprodil a valuable tool for dissecting the physiological and pathological roles of this particular receptor subtype.

Data Presentation

The inhibitory potency of Radiprodil on human NMDA receptors expressed in Xenopus oocytes has been quantified, demonstrating its efficacy on both wild-type and mutant forms of the GluN2B subunit associated with developmental and epileptic encephalopathies.

Receptor Subunit CompositionRadiprodil IC50 (µM)
GluN1/GluN2B (Wild-Type)0.038 ± 0.003
GluN1/GluN2B (R540H mutant)0.032 ± 0.004
GluN1/GluN2B (N615I mutant)0.031 ± 0.003
GluN1/GluN2B (V618G mutant)0.029 ± 0.004
Data summarized from Mullier et al., 2017.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of Radiprodil on a GluN2B-containing NMDA receptor.

Radiprodil_Mechanism GluN1 GluN1 GluN2B GluN2B Glutamate Glutamate Glutamate->GluN2B Binds Ion_Channel_Open Ion Channel (Open) Glycine Glycine Glycine->GluN1 Binds Radiprodil Radiprodil Radiprodil->GluN2B Allosteric Binding Ion_Channel Ion Channel (Closed) Radiprodil->Ion_Channel Promotes Closed State Ca_ion Ca²⁺ Ion_Channel_Open->Ca_ion Influx Cellular_Response Cellular Response Ca_ion->Cellular_Response

Caption: Radiprodil's allosteric modulation of the NMDA receptor.

Experimental Workflow

The general workflow for assessing the effect of Radiprodil on NMDA receptors in Xenopus oocytes is depicted below.

Experimental_Workflow A Oocyte Preparation B cRNA Microinjection (GluN1 & GluN2B subunits) A->B C Incubation (2-5 days, 16-18°C) B->C D Two-Electrode Voltage Clamp (TEVC) Setup C->D E Baseline Current Recording (Glutamate + Glycine) D->E F Application of Radiprodil E->F G Recording of Inhibited Current F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for Radiprodil analysis in oocytes.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% tricaine solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5).

  • Manually separate the oocytes into small clusters.

  • Treat the oocytes with collagenase (2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation to defolliculate.

  • Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.

  • Select healthy stage V-VI oocytes and store them in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin at 16-18°C.

cRNA Microinjection
  • Prepare cRNA for the human GluN1 and GluN2B subunits using standard in vitro transcription methods.

  • Mix the GluN1 and GluN2B cRNAs in a 1:1 ratio to a final concentration of 0.5-1 µg/µL.

  • Pull microinjection needles from borosilicate glass capillaries.

  • Load a microinjection needle with the cRNA mixture and inject approximately 50 nL into each oocyte.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in supplemented ND96 solution to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

    • Agonist Solution: Recording solution supplemented with 100 µM glutamate and 10 µM glycine.

    • Radiprodil Solutions: Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the agonist solution. The final DMSO concentration should not exceed 0.1%.

  • Electrode Preparation:

    • Pull microelectrodes from borosilicate glass and fill with 3 M KCl.

    • The resistance of the electrodes should be between 0.5 and 2 MΩ.

  • Recording Procedure:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at -70 mV.

    • Establish a stable baseline current in the recording solution.

    • Apply the agonist solution to elicit a baseline inward current.

    • Once a stable agonist-induced current is achieved, co-apply the agonist solution containing various concentrations of Radiprodil.

    • Record the steady-state inhibited current for each Radiprodil concentration.

    • Wash the oocyte with the recording solution between applications to allow for receptor recovery.

Data Analysis
  • Measure the peak current amplitude in the presence of agonists alone (Icontrol) and in the presence of each concentration of Radiprodil (IRadiprodil).

  • Calculate the percentage of inhibition for each Radiprodil concentration using the formula: % Inhibition = (1 - (I_Radiprodil / I_control)) * 100

  • Plot the percentage of inhibition against the logarithm of the Radiprodil concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Radiprodil that produces 50% of the maximal inhibition.

Conclusion

The Xenopus oocyte expression system, coupled with two-electrode voltage clamp electrophysiology, provides a powerful and reliable method for characterizing the pharmacology of NMDA receptor modulators like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the inhibitory effects of Radiprodil on GluN2B-containing NMDA receptors, facilitating further research into its therapeutic potential for neurological disorders.

References

Troubleshooting & Optimization

Stability of Radiprodil dihydrate in aqueous solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Radiprodil dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Radiprodil and what is its mechanism of action?

A1: Radiprodil is an experimental drug that functions as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the GluN2B subunit.[1][2] By modulating the activity of these receptors, Radiprodil can help control excessive brain activity that may lead to seizures and other neurological symptoms.[3] Its mechanism involves reducing the influx of calcium ions through the NMDA receptor channel, which is a critical step in neuronal signaling pathways related to learning, memory, and excitotoxicity.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) but is considered insoluble in water.[1] For long-term storage, it is advisable to store the compound as a solid at a controlled room temperature, protected from light and moisture. For experimental use, freshly prepared solutions in a suitable organic solvent like DMSO are recommended. Due to its low aqueous solubility, preparing stable aqueous solutions for extended periods can be challenging.

Q3: How can I assess the stability of this compound in my aqueous experimental buffer?

A3: A forced degradation study is the recommended approach to understand the stability of this compound in an aqueous environment.[4][5] This involves subjecting the compound in your buffer to various stress conditions such as acid, base, oxidation, heat, and light. The degradation of the parent compound and the formation of any degradation products should be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Aqueous Stability Studies

This guide addresses common issues encountered during the investigation of this compound stability in aqueous solutions.

Problem Possible Cause Suggested Solution
Low recovery of Radiprodil at time zero. - Poor solubility: this compound has low aqueous solubility, leading to precipitation. - Adsorption to container: The compound may adsorb to the surface of plastic or glass containers.- Use a co-solvent: Consider using a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. Ensure the co-solvent does not interfere with your experimental assay. - Use low-binding labware: Employ low-protein-binding microcentrifuge tubes or silanized glassware. - Sonication: Gently sonicate the solution to aid dissolution.
Rapid degradation observed under all conditions. - Inherent instability: The compound may be inherently unstable in the chosen aqueous buffer. - Reactive excipients: Components of your buffer (e.g., certain salts or chelating agents) may be reacting with Radiprodil.- Adjust pH: Investigate the stability at different pH values to find an optimal range. - Buffer composition: Simplify the buffer composition to identify any reactive components. - Lower temperature: Conduct the experiment at a lower temperature to slow down the degradation rate.
Inconsistent results between replicates. - Inhomogeneous solution: Due to poor solubility, the compound may not be evenly distributed. - Pipetting errors: Inaccurate pipetting of small volumes of a stock solution.- Thorough mixing: Ensure the solution is well-vortexed before taking each aliquot. - Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes. - Larger volumes: Prepare a larger volume of the stock solution to minimize the impact of pipetting variability.
Appearance of unknown peaks in HPLC chromatogram. - Degradation products: These are likely degradation products of Radiprodil. - Buffer interference: Components of the buffer may be interfering with the detection.- Forced degradation study: Compare the chromatograms with those from a forced degradation study to tentatively identify the degradation products. - Analyze a blank: Inject a sample of the buffer without Radiprodil to identify any interfering peaks. - Mass spectrometry: Use LC-MS to determine the mass of the unknown peaks for structural elucidation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in an aqueous medium.

Objective: To evaluate the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Photolytic Degradation: Expose the aqueous solution (100 µg/mL) to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. Monitor the decrease in the peak area of Radiprodil and the appearance of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Radiprodil from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of Radiprodil (e.g., 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development:

  • Inject a solution of undegraded Radiprodil to determine its retention time.

  • Inject samples from the forced degradation study.

  • Adjust the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table presents hypothetical data from a forced degradation study of this compound in an aqueous solution to illustrate how stability data can be summarized.

Table 1: Hypothetical Stability of this compound in Aqueous Solution (100 µg/mL) at 40°C

Time (hours)Remaining Radiprodil (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
295.23.11.7
490.56.33.2
882.111.56.4
2465.822.711.5

Visualizations

Signaling Pathway

Radiprodil acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit. The following diagram illustrates the simplified signaling pathway associated with NMDA receptor activation and the point of intervention for Radiprodil.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_channel Ca²⁺ Channel NMDAR->Ca_channel Activates Radiprodil Radiprodil Radiprodil->NMDAR Negative Allosteric Modulation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) CaMKII->Downstream

Caption: Simplified NMDA receptor signaling pathway and Radiprodil's mechanism.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the stability of this compound in an aqueous solution.

Stability_Workflow start Start prep_solution Prepare Radiprodil Solution in Aqueous Buffer start->prep_solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep_solution->stress sampling Collect Samples at Different Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Data Analysis: - Quantify Radiprodil - Identify Degradants hplc->data_analysis report Report Stability Profile data_analysis->report end End report->end

Caption: Workflow for this compound aqueous stability testing.

References

Technical Support Center: Optimizing Radiprodil Dihydrate for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Radiprodil dihydrate in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is Radiprodil and what is its primary mechanism of action?

Radiprodil is an experimental drug that functions as a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically targets the GluN2B (also known as NR2B) subunit.[2][3][4] As a NAM, Radiprodil reduces the activity of GluN2B-containing NMDA receptors without competing with the glutamate binding site, thereby decreasing ion flow through the channel.[1][3] This makes it a valuable tool for studying the role of GluN2B subunits in neuronal function and a potential therapeutic for conditions involving NMDA receptor hyperactivity, such as certain types of epilepsy.[5][6][7][8]

Q2: How should I prepare a stock solution of this compound?

This compound is insoluble in water and ethanol.[2] The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2] It is highly soluble in DMSO, reaching up to 79 mg/mL (198.79 mM).[2] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[2] For detailed steps, refer to the "Experimental Protocols" section below.

Q3: What is a typical working concentration for Radiprodil in a patch clamp experiment?

The optimal concentration is application-dependent. However, published studies provide a starting point. For instance, a concentration of 10 nM Radiprodil has been shown to be effective in reversing the synaptotoxic effects on long-term potentiation (LTP).[9] It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental conditions and cell type.

Q4: What are the proper storage conditions for this compound powder and stock solutions?

Proper storage is crucial to maintain the compound's stability.

  • Powder: Store at -20°C for up to 3 years.[10]

  • Stock Solutions (in DMSO): Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -80°C for up to 1-2 years or at -20°C for up to 1 month.[2][9]

Q5: I'm observing precipitation when diluting my DMSO stock into the aqueous external solution. What can I do?

This is a common issue when working with hydrophobic compounds. See the "Troubleshooting Guide" under Issue 1: Drug Precipitation in Solution for a detailed explanation and solutions.

Data Presentation

Table 1: Solubility & Stock Solution Parameters
ParameterValueNotes and Citations
Recommended Solvent Dimethyl Sulfoxide (DMSO)Insoluble in water and ethanol.[2]
Maximum Solubility 79 mg/mL (198.79 mM)Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[2]
Alternative Solubilization Warming (37°C) & SonicationCan be used to aid dissolution if precipitation occurs during preparation.[9][10]
Table 2: Recommended Storage Conditions
FormatTemperatureMaximum DurationBest Practices
Powder -20°C3 years[10]Keep desiccated.
Stock Solution in DMSO -80°C1-2 years[2][9]Aliquot to avoid freeze-thaw cycles.[9]
Stock Solution in DMSO -20°C1 month[2]For shorter-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
  • Pre-Weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound (Molecular Weight: 397.40 g/mol ).[2]

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If full dissolution is not immediate, gently warm the tube to 37°C or use an ultrasonic bath for a short period until the solution is clear.[10]

  • Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials. Store at -80°C.

Protocol 2: Application of Radiprodil in a Patch Clamp Experiment

This protocol assumes a whole-cell patch clamp configuration.

  • Prepare External Solution: Prepare your standard artificial cerebrospinal fluid (aCSF) or other external recording solution. Filter it using a 0.22 µm filter.

  • Prepare Drug Solution: On the day of the experiment, thaw a single aliquot of the Radiprodil DMSO stock solution. Dilute it into the external solution to achieve the final desired working concentration (e.g., 10 nM, 100 nM, 1 µM). Ensure the final concentration of DMSO in the external solution is minimal (ideally ≤ 0.1%) to avoid solvent effects.

  • Establish Baseline: Obtain a stable whole-cell recording. Perfuse the cell with the control external solution (containing the same final concentration of DMSO as the drug solution) and record baseline NMDA receptor-mediated currents for a stable period (e.g., 3-5 minutes).

  • Apply Radiprodil: Switch the perfusion system to the external solution containing Radiprodil.

  • Record Effect: Continuously record the currents to observe the onset and steady-state inhibition of the NMDA receptor response.

  • Washout: Switch the perfusion back to the control external solution to observe the reversal of the drug effect, if applicable.

  • Data Analysis: Measure the current amplitude before, during, and after drug application to quantify the inhibitory effect of Radiprodil.

G prep_stock Prepare Radiprodil Stock Solution (DMSO) prep_work Prepare Working Solution (Dilute in aCSF) prep_stock->prep_work apply_drug Perfuse with Radiprodil Working Solution prep_work->apply_drug establish_wc Establish Stable Whole-Cell Recording record_base Record Baseline NMDA Currents establish_wc->record_base record_base->apply_drug record_effect Record Post-Drug NMDA Currents apply_drug->record_effect washout Washout with Control aCSF record_effect->washout analysis Data Analysis washout->analysis

Figure 1: Experimental workflow for a patch clamp experiment using Radiprodil.

Signaling Pathway

G glutamate Glutamate nmda_receptor GluN1 GluN2B glutamate->nmda_receptor:f0 Binds & Activates radiprodil Radiprodil radiprodil->nmda_receptor:f1 Binds & Inhibits (NAM) ion_channel Ion Channel nmda_receptor->ion_channel Gates ca_influx Ca²+ Influx (Reduced) ion_channel->ca_influx Mediates

Figure 2: Radiprodil's mechanism as a negative allosteric modulator of the GluN2B subunit.

Troubleshooting Guide

Issue 1: My Radiprodil solution is cloudy or has visible precipitate. What should I do?

  • Cause: Radiprodil is highly hydrophobic, and its low aqueous solubility can cause it to precipitate out of solution when the high-concentration DMSO stock is diluted into your external recording medium.

  • Solutions:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%).

    • Fresh Solvents: Use fresh, high-quality, anhydrous DMSO for your stock solution.[2] Moisture can cause the drug to fall out of solution more easily.

    • Sonication: Briefly sonicate your final working solution before perfusion to help re-dissolve any micro-precipitates.[9]

    • Serial Dilution: Instead of a single large dilution step, perform serial dilutions to introduce the compound to the aqueous environment more gradually.

    • Carrier Proteins: In some cases, adding a small amount of bovine serum albumin (BSA) to the external solution can help maintain the solubility of hydrophobic compounds, but be sure to test for any effects of BSA on your preparation.

Issue 2: I am not observing the expected inhibitory effect of Radiprodil. What are the possible causes?

  • Cause: A lack of effect can stem from issues with the drug, the preparation, or the biological target.

  • Solutions:

    • Confirm GluN2B Expression: Ensure that the cells or neurons you are recording from express GluN2B-containing NMDA receptors. The expression of GluN2B can be age-dependent, being higher in younger animals.[8]

    • Verify Concentration: Double-check your dilution calculations. It may be necessary to increase the concentration, as the IC₅₀ can vary between different expression systems and cell types.

    • Drug Stability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[9] Prepare a fresh dilution from your stock for each experiment.

    • pH of External Solution: Radiprodil's potency can be influenced by pH, with higher potency observed at more acidic pH levels (e.g., 7.0 vs 7.6).[9] Verify the pH of your recording solution.

    • Receptor State: The binding of some modulators can be state-dependent (resting, open, or desensitized). Ensure your stimulation protocol is adequately activating the NMDA receptors.

Issue 3: I'm having trouble forming a giga-ohm seal after adding Radiprodil to my bath solution. Why might this be happening?

  • Cause: While uncommon for the drug itself to prevent sealing, issues can arise from the solution or experimental conditions.

  • Solutions:

    • Solution Cleanliness: If your drug solution has micro-precipitates (see Issue 1), this can interfere with the glass-membrane interface required for a tight seal. Filter your final working solution with a 0.22 µm syringe filter immediately before use.

    • Establish Seal First: Do not add Radiprodil to the bath until after you have achieved a stable giga-ohm seal and have broken into the whole-cell configuration. The drug should be applied via a perfusion system to a cell that is already patched.

    • General Patching Issues: This problem is more often related to general patch clamp technique. Re-evaluate pipette polishing, positive pressure application, cell health, and the cleanliness of your recording chamber.[11][12]

Issue 4: My NMDA receptor currents are decreasing over time, even before applying Radiprodil. How can I minimize this 'run-down'?

  • Cause: "Run-down" is a common phenomenon in whole-cell patch clamp, where the response of receptors or channels diminishes over time due to the dialysis of essential intracellular components into the recording pipette.

  • Solutions:

    • Supplement Intracellular Solution: Include ATP (2-4 mM) and GTP (0.2-0.4 mM) in your intracellular (pipette) solution to provide an energy source and support signaling cascades that maintain receptor function.

    • Limit Recording Time: Collect your baseline and drug application data within a stable window (e.g., the first 10-15 minutes) before significant run-down occurs.

    • Perforated Patch: For longer experiments, consider using the perforated patch clamp technique (e.g., with amphotericin or gramicidin). This method maintains the integrity of the intracellular environment, preventing the dialysis of larger molecules and significantly reducing run-down.

    • Monitor Access Resistance: A stable series or access resistance is crucial. A significant change can alter voltage clamp quality and appear as current run-down. Discard recordings where access resistance changes by more than 20%.

References

Troubleshooting Radiprodil dihydrate precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Radiprodil dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the hydrated form of Radiprodil, an orally active and selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. As a negative allosteric modulator, it reduces the activity of NMDA receptors containing the GluN2B subunit.[1] This mechanism is crucial for its therapeutic potential in neurological disorders characterized by excessive glutamate signaling.

Q2: What are the primary challenges when preparing solutions with this compound?

A2: this compound is sparingly soluble in aqueous buffers. The primary challenge is preventing its precipitation, which can be influenced by factors such as pH, buffer composition, concentration, and temperature. Being a weakly basic compound, its solubility is pH-dependent, generally decreasing as the pH becomes more alkaline.[2]

Q3: How should this compound be stored?

A3: this compound should be stored as a solid at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.

Q4: What are some common excipients used to formulate Radiprodil?

A4: Pharmaceutical formulations of Radiprodil have included excipients such as mannitol, crospovidone, povidone, and polysorbates to improve stability and aid in dissolution.

Troubleshooting Guide for this compound Precipitation

This guide addresses common issues with this compound precipitation in experimental buffers.

Problem: Precipitate forms immediately upon adding this compound to my aqueous buffer.

Possible Cause Suggested Solution
Low intrinsic solubility in aqueous media. This compound has low aqueous solubility. Prepare a stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 10 mg/ml.
Buffer pH is too high (alkaline). As a weakly basic compound, Radiprodil is more soluble at a lower pH. Consider preparing your buffer at a slightly more acidic pH if your experimental conditions allow.
Buffer composition. Certain buffer components can interact with Radiprodil and affect its solubility. If possible, test the solubility in alternative buffer systems.

Problem: My this compound stock solution in an organic solvent is cloudy or shows precipitation.

Possible Cause Suggested Solution
Concentration exceeds solubility limit. The solubility of Radiprodil in DMSO is approximately 10 mg/ml and in dimethylformamide (DMF) is around 2 mg/ml. Ensure your stock solution concentration is below these limits.
Water absorption by the organic solvent. DMSO is hygroscopic. Absorbed moisture can reduce the solubility of Radiprodil. Use fresh, anhydrous DMSO to prepare your stock solution.[3]
Low temperature. If the stock solution has been stored at a low temperature, the compound may have precipitated. Gently warm the solution and use sonication to aid in redissolving the compound.

Problem: Precipitation occurs when I dilute my organic stock solution into my final aqueous experimental buffer.

Possible Cause Suggested Solution
Final concentration in aqueous buffer is too high. This compound is sparingly soluble in aqueous buffers. For instance, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/ml. Ensure the final concentration in your experimental buffer does not exceed its solubility limit.
Rapid change in solvent polarity. Adding the organic stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise while vortexing or stirring the aqueous buffer.
Final pH of the solution. The addition of the stock solution might slightly alter the pH of your final solution. Verify the final pH and adjust if necessary. A lower pH may help maintain solubility.
Temperature of the buffer. The solubility of solids in liquids is temperature-dependent.[4][5][6][7] If you are working at a lower temperature, the solubility of this compound will likely be reduced. Consider preparing the solution at room temperature before cooling it down for your experiment, if permissible.

Data Presentation

Table 1: Solubility of Radiprodil

SolventpHTemperatureSolubility
DMSON/ARoom Temperature~10 mg/ml
Dimethylformamide (DMF)N/ARoom Temperature~2 mg/ml
1:3 DMSO:PBS7.2Room Temperature~0.25 mg/ml

Note: As a weakly basic compound, the aqueous solubility of this compound is expected to increase with decreasing pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve a final concentration of ≤10 mg/ml.

  • Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Bring the this compound DMSO stock solution and the desired aqueous experimental buffer to room temperature.

  • While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration does not exceed the solubility limit in the aqueous buffer (e.g., ~0.25 mg/ml in a 1:3 DMSO:PBS solution at pH 7.2).

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared aqueous solution promptly; it is not recommended to store it for more than one day.

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation Issue stock_or_working Is the issue with the stock or working solution? start->stock_or_working stock Stock Solution Issue stock_or_working->stock Stock working Working Solution Issue stock_or_working->working Working check_solvent Using DMSO or DMF? stock->check_solvent check_conc_dmso Concentration > 10 mg/ml? check_solvent->check_conc_dmso DMSO check_conc_dmf Concentration > 2 mg/ml? check_solvent->check_conc_dmf DMF reduce_conc Reduce concentration check_conc_dmso->reduce_conc Yes use_fresh_dmso Use fresh, anhydrous DMSO check_conc_dmso->use_fresh_dmso No check_conc_dmf->reduce_conc Yes warm_sonicate Gently warm and sonicate check_conc_dmf->warm_sonicate No check_final_conc Final concentration > solubility limit? working->check_final_conc check_final_conc->reduce_conc Yes dilution_method How was it diluted? check_final_conc->dilution_method No add_dropwise Add stock dropwise while vortexing dilution_method->add_dropwise Added quickly check_ph Check and adjust final pH (lower if possible) dilution_method->check_ph Added dropwise check_temp Consider buffer temperature check_ph->check_temp

Caption: Troubleshooting workflow for this compound precipitation.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nmda_receptor NMDA Receptor (GluN1/GluN2B) ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Activation glutamate Glutamate glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor radiprodil Radiprodil radiprodil->nmda_receptor camk CaM/CaMKII ca_influx->camk pkc PKC ca_influx->pkc nos nNOS ca_influx->nos ras_erk Ras-ERK Pathway camk->ras_erk pkc->ras_erk creb CREB Activation ras_erk->creb gene_expression Gene Expression (Synaptic Plasticity, etc.) creb->gene_expression

Caption: Simplified NMDA receptor signaling pathway with Radiprodil inhibition.

References

Radiprodil dihydrate anhydrous vs dihydrate form stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Radiprodil's anhydrous and dihydrate forms. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and consistency of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Radiprodil anhydrous and Radiprodil dihydrate?

A: The fundamental difference lies in the presence of water molecules within the crystal structure. Radiprodil anhydrous contains no water molecules, whereas this compound has two water molecules integrated into its crystal lattice.[1][2] This difference in composition leads to distinct physicochemical properties, including solubility, stability, and dissolution rates.[3][4]

Q2: Which form of Radiprodil is more stable?

A: The relative stability of the anhydrous and dihydrate forms is dependent on environmental conditions, specifically temperature and relative humidity (water activity).[5][6] Generally, the dihydrate form is thermodynamically more stable at higher humidity and ambient temperatures, while the anhydrous form is more stable at lower humidity and higher temperatures.[1][6] Computational studies on the free-energy landscape of Radiprodil suggest that the dihydrate is the more stable form at standard conditions (e.g., 298.15 K and 50% relative humidity).[5]

Q3: How can the hydration state of my Radiprodil sample impact my experimental results?

A: The hydration state can significantly alter the compound's properties. The anhydrous form of a compound often exhibits higher aqueous solubility and faster dissolution compared to its hydrated counterpart.[4] In a research setting, this can lead to:

  • Inconsistent Potency: Using the wrong molecular weight for concentration calculations will lead to dosing errors.

  • Altered Pharmacokinetics: Differences in solubility and dissolution can affect absorption rates in in vivo studies.[1]

  • Variability in Cell-Based Assays: The rate at which the compound dissolves in media can affect the effective concentration and lead to inconsistent results.

Q4: What are the recommended storage conditions for each form?

A: Proper storage is critical to prevent unintended phase transitions. Anhydrous compounds are often hygroscopic (water-absorbing) and must be protected from moisture.[7][8]

FormRecommended Storage ConditionsRationale
Radiprodil Anhydrous Store in a tightly sealed container, preferably in a desiccator with a drying agent or under an inert atmosphere (e.g., nitrogen, argon).To prevent absorption of atmospheric moisture, which can convert it to the dihydrate form.[7][8]
This compound Store in a sealed container at controlled room temperature and ambient humidity. Avoid high temperatures.The dihydrate form is generally more stable under these conditions.[1] High heat can drive off the water of crystallization.[9]

Q5: How can I determine the hydration state of my Radiprodil sample?

A: Several analytical techniques can differentiate between anhydrous and hydrated forms. These include:

  • Thermogravimetric Analysis (TGA): Measures weight loss upon heating, which can quantify the water content.[6][10]

  • Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form.[11][12]

  • Differential Scanning Calorimetry (DSC): Detects thermal events like dehydration.[12]

  • Solid-State NMR (ssNMR): Can distinguish between different hydration levels based on the local chemical environment.[11][13]

  • Terahertz Time-Domain Spectroscopy (THz-TDS): Anhydrous and hydrated forms exhibit different absorption spectra.[14]

Troubleshooting Guide

Problem: My anhydrous Radiprodil powder has formed clumps or appears "sticky."

  • Cause: This is a strong indication that the material has absorbed atmospheric moisture. Anhydrous compounds are often hygroscopic and can easily begin converting to a hydrated form, causing the particles to clump.[8]

  • Solution:

    • Confirm the hydration state using an analytical method like TGA to determine the water content.

    • If the material is critical for a non-aqueous experiment, you may need to dry it under a vacuum at a controlled temperature. However, this should be done with caution as it can affect crystal properties.

    • For future prevention, always store anhydrous Radiprodil in a desiccator and handle it quickly in a low-humidity environment (e.g., a glove box).

Problem: I am observing high variability in my bioassay results between different batches of Radiprodil.

  • Cause: Uncontrolled conversion between the anhydrous and dihydrate forms is a likely culprit. If you are preparing stock solutions by weight, using the anhydrous molecular weight for a sample that has partially hydrated will result in a lower actual concentration.

  • Solution:

    • Use the decision tree diagram below to diagnose the issue.

    • Standardize your protocol: always use the same form (anhydrous or dihydrate) from a reliable supplier.

    • Before preparing a new stock solution, verify the Certificate of Analysis (CoA) for the batch to confirm the form.

    • If in doubt, perform a quick characterization (e.g., TGA) to confirm the hydration state of the batch in use.

    • Always use the correct molecular weight for the specific form (anhydrous vs. dihydrate) when calculating concentrations.[7]

Visualizations

Radiprodil_Signaling_Pathway Radiprodil acts as a negative allosteric modulator of the NR2B subunit, reducing receptor activity even when glutamate is bound. cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor GluN1 GluN2B Ion_Channel Ca²⁺ Channel (Closed) Ca_Influx Ca²⁺ Influx Blocked Ion_Channel->Ca_Influx Remains Closed Downstream Reduced Downstream Signaling (e.g., less excitotoxicity) Ca_Influx->Downstream Radiprodil Radiprodil Radiprodil->NMDA_Receptor:GluN2B Binds to GluN2B subunit Glutamate Glutamate Glutamate->NMDA_Receptor:GluN1 Binds to GluN1 subunit

Caption: Radiprodil Signaling Pathway.

Troubleshooting_Workflow start Inconsistent Bioassay Results check_mw Are you using the correct MW for the specified form (anhydrous vs. dihydrate)? start->check_mw check_storage Was the compound stored correctly (e.g., anhydrous in desiccator)? check_mw->check_storage Yes correct_mw Recalculate concentration with correct MW check_mw->correct_mw No analyze_sample Characterize current batch (TGA, PXRD, or DSC) check_storage->analyze_sample Yes review_protocol Review and standardize storage and handling protocols check_storage->review_protocol No compare_data Does characterization data match the Certificate of Analysis? analyze_sample->compare_data order_new Source new, verified batch of Radiprodil compare_data->order_new No, sample has converted compare_data->review_protocol Yes, but issue persists end_issue_solved Issue Resolved correct_mw->end_issue_solved order_new->end_issue_solved review_protocol->order_new

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Determination of Hydration State by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for quantifying the water content in a Radiprodil sample.

Objective: To determine if a Radiprodil sample is anhydrous or dihydrate by measuring the percentage of weight loss upon heating.

Materials:

  • Radiprodil sample (5-10 mg)

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pan (aluminum or platinum)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Setup:

    • Turn on the TGA instrument and the nitrogen purge gas. Allow the system to stabilize.

    • Set the gas flow rate to the manufacturer's recommendation (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Tare the TGA sample pan on a microbalance.

    • Accurately weigh 5-10 mg of the Radiprodil sample into the pan. Record the exact initial weight.

  • TGA Method:

    • Load the sample pan into the TGA furnace.

    • Program the instrument with the following temperature profile:

      • Equilibration: Hold at 30°C for 5 minutes.

      • Heating Ramp: Increase temperature from 30°C to 200°C at a rate of 10°C/min. The final temperature should be well below the decomposition point of Radiprodil.

      • Isothermal Hold (Optional): Hold at 200°C for 5-10 minutes to ensure all water is removed.

  • Data Analysis:

    • Analyze the resulting TGA curve (Weight % vs. Temperature).

    • Identify the step-wise weight loss that occurs, typically between 50°C and 150°C for the loss of water of hydration.

    • Calculate the percentage weight loss in this step.

    • Interpretation:

      • Anhydrous: A negligible weight loss (<0.5%) should be observed.

      • Dihydrate: The theoretical weight percentage of water in this compound (C₂₀H₂₂N₂O₃ · 2H₂O, MW ≈ 390.45 g/mol ) is approximately 9.22% ( (2 * 18.02) / 390.45 * 100 ). A weight loss close to this value confirms the dihydrate form. A value between 0.5% and 9% may indicate a partially hydrated sample.

Protocol 2: Preparation of a Standardized Radiprodil Stock Solution

This protocol ensures the accurate and reproducible preparation of a Radiprodil stock solution for in vitro experiments.

Objective: To prepare a 10 mM stock solution of Radiprodil in DMSO.

Materials:

  • Radiprodil (anhydrous or dihydrate form, with known identity)

  • Anhydrous DMSO[15]

  • Analytical balance

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine Correct Molecular Weight (MW):

    • Radiprodil Anhydrous (C₂₀H₂₂N₂O₃): MW ≈ 354.41 g/mol

    • This compound (C₂₀H₂₂N₂O₃ · 2H₂O): MW ≈ 390.45 g/mol

  • Calculate Required Mass:

    • Use the formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM this compound:

      • Mass = 10 mM * 1 mL * 390.45 / 1000 = 3.90 mg

  • Weighing and Dissolution:

    • Accurately weigh the calculated mass of Radiprodil into a sterile vial.

    • Add the required volume of anhydrous DMSO. According to one supplier, moisture-absorbing DMSO can reduce solubility.[15]

    • Vortex or sonicate the solution gently until the Radiprodil is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

References

Radiprodil Dihydrate in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of radiprodil dihydrate when stored in dimethyl sulfoxide (DMSO) at -20°C. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage duration for this compound in DMSO at -20°C?

While specific long-term stability data for this compound in DMSO at -20°C is not extensively published in peer-reviewed literature, some suppliers suggest that a stock solution can be stored at -20°C for up to one year.[1] However, for critical applications, it is best practice to prepare fresh solutions or conduct periodic quality control checks.

Q2: What are the potential issues with storing this compound in DMSO long-term?

Several factors can affect the stability of compounds stored in DMSO, including:

  • Precipitation: Compounds may precipitate out of solution over time, especially after freeze-thaw cycles.[2][3] This can lead to inaccurate concentrations in subsequent experiments.

  • Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] Water absorption can alter the solubility of the compound and potentially lead to degradation through hydrolysis.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and promote precipitation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: How can I minimize potential stability issues?

To enhance the stability of your this compound solutions in DMSO, consider the following best practices:

  • Use high-quality, anhydrous DMSO.

  • Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize moisture absorption.[5]

  • Store in tightly sealed containers: Use vials with secure caps to prevent moisture ingress.

  • Store under an inert atmosphere: For highly sensitive compounds, storing under a dry, inert gas like argon or nitrogen can be beneficial.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Compound precipitation or degradation in the stock solution.Visually inspect the stock solution for any precipitate. If clear, perform a quality control check using a suitable analytical method (e.g., HPLC, LC-MS) to confirm the concentration and purity. If precipitation is observed, attempt to redissolve by gentle warming and vortexing. If it does not redissolve, prepare a fresh stock solution.
Visible precipitate in the DMSO stock solution after thawing. The compound has come out of solution. This can be exacerbated by freeze-thaw cycles or the introduction of water.[2][3]Gently warm the solution to room temperature and vortex thoroughly to attempt redissolution. If the precipitate remains, the solution should be considered suspect and a fresh stock should be prepared.
Difficulty in reproducing results from a previously used stock solution. The concentration of the stock solution may have changed due to solvent evaporation or compound degradation.Re-qualify the stock solution by an appropriate analytical method to determine the actual concentration and purity. Prepare fresh solutions if significant deviations are found.

Experimental Protocols

For researchers who wish to conduct their own stability studies, the following is a general protocol for assessing the stability of this compound in DMSO.

Objective: To determine the stability of this compound in DMSO at -20°C over a defined period.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Appropriate analytical column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Cryovials for aliquoting

Methodology:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration.

  • Initial Analysis (Timepoint 0): Immediately after preparation, analyze an aliquot of the stock solution by a validated, stability-indicating HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple cryovials, ensuring each vial is tightly sealed. Store the vials at -20°C.

  • Subsequent Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one or more aliquots from storage.

  • Sample Preparation and Analysis: Allow the aliquot to thaw completely at room temperature. After ensuring the contents are fully dissolved, analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis: Compare the concentration and purity of the aged samples to the initial (Timepoint 0) data. A significant decrease in concentration or the appearance of new degradation peaks would indicate instability.

International Council for Harmonisation (ICH) guidelines for stability testing can provide a more detailed framework for designing comprehensive stability studies.[7][8]

Visualizations

Below are diagrams illustrating the experimental workflow for stability testing and the signaling pathway of radiprodil.

G cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep_start Start: Prepare Radiprodil in DMSO Stock prep_t0 T=0 Analysis (HPLC/LC-MS) prep_start->prep_t0 prep_aliquot Aliquot into Cryovials prep_t0->prep_aliquot storage_neg20 Store at -20°C prep_aliquot->storage_neg20 analysis_t1 Timepoint 1 Analysis storage_neg20->analysis_t1 analysis_t2 Timepoint 2 Analysis analysis_t1->analysis_t2 analysis_tn ... analysis_t2->analysis_tn analysis_end End: Compare Data & Determine Stability analysis_tn->analysis_end

Caption: Workflow for assessing the long-term stability of radiprodil in DMSO.

Radiprodil Radiprodil GluN2B GluN2B Subunit Radiprodil->GluN2B Negative Allosteric Modulator NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Gating GluN2B->NMDA_Receptor Part of Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Reduced Downstream Downstream Signaling Ca_Influx->Downstream Modulates

Caption: Signaling pathway of radiprodil as a negative allosteric modulator.

References

Technical Support Center: Radiprodil Dihydrate - Quality Control and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Radiprodil dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

Radiprodil is a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (or GluN2B) subunit.[1][2] It is being investigated for its therapeutic potential in various neurological disorders.[1] The dihydrate form indicates that two water molecules are incorporated into the crystal lattice of the Radiprodil molecule. This hydration state can influence the compound's physicochemical properties, such as solubility and stability.

Q2: How should this compound be stored to ensure its stability?

For long-term storage, this compound should be kept at -20°C for up to one year or at -80°C for up to two years. It is crucial to handle the compound in a controlled environment to prevent unintended dehydration or changes in its physical form.

Q3: What are the common analytical techniques for the quality control of this compound?

The primary analytical techniques for ensuring the quality and purity of this compound include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline form (dihydrate) and identify any polymorphic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of Radiprodil and identify the structure of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of Radiprodil and its impurities.

  • Karl Fischer Titration: To determine the water content and confirm the dihydrate stoichiometry.

Q4: What are potential impurities that could be present in a this compound sample?

Impurities in this compound can originate from the synthesis process, degradation, or storage. As Radiprodil contains a piperidine moiety, potential impurities could include unreacted starting materials, by-products from side reactions during synthesis, or degradation products.[][4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Solutions
Peak Tailing 1. Active silanol groups on the column interacting with the basic nitrogen in Radiprodil. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a base-deactivated stationary phase. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure Radiprodil is in a single ionic state.
Poor Resolution 1. Inadequate mobile phase composition. 2. Column degradation. 3. Inappropriate flow rate.1. Optimize the organic modifier-to-buffer ratio. Consider using a different organic solvent (e.g., methanol instead of acetonitrile). 2. Replace the column with a new one of the same type. 3. Optimize the flow rate; a lower flow rate often improves resolution.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run.1. Use fresh, high-purity solvents and flush the injector. 2. Implement a needle wash step with a strong solvent between injections. 3. Increase the run time or implement a gradient elution to flush all components from the column.
Baseline Drift 1. Column temperature fluctuations. 2. Mobile phase composition changing over time. 3. Contaminated detector flow cell.1. Use a column oven to maintain a stable temperature. 2. Ensure the mobile phase is well-mixed and degassed. 3. Flush the flow cell with a strong, appropriate solvent.
XRPD Analysis
Problem Possible Causes Solutions
High Background Noise 1. Amorphous content in the sample. 2. Inadequate sample preparation.1. This may indicate the presence of the amorphous form of Radiprodil. 2. Ensure the sample is finely ground and properly packed into the sample holder.
Peak Broadening 1. Small crystallite size. 2. Lattice strain.1. This is an intrinsic property of the sample but can be influenced by the crystallization process. 2. Annealing the sample may reduce lattice strain.
Preferred Orientation 1. Non-random orientation of crystals in the sample.1. Use a sample spinner during data collection. Prepare the sample with minimal packing pressure.

Quantitative Data

Table 1: Quality Control Specifications for this compound
Parameter Method Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Identification HPLC (retention time), IR, NMRConforms to reference standard
Assay HPLC-UV98.0% - 102.0% (on anhydrous basis)
Water Content Karl Fischer Titration7.8% - 8.8% (corresponding to dihydrate)
Purity (Related Substances) HPLC-UVIndividual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits
Heavy Metals USP <232>/<233>Meets USP limits
Sulfated Ash USP <281>≤ 0.1%
Crystallinity XRPDCrystalline, consistent with dihydrate form
Table 2: Typical Impurity Profile of this compound
Impurity Potential Source Acceptance Criterion
Starting Material A Synthesis≤ 0.10%
Intermediate B Synthesis≤ 0.10%
By-product C Synthesis≤ 0.15%
Degradant D (Oxidative) Degradation≤ 0.15%
Degradant E (Hydrolytic) Degradation≤ 0.15%
Any other individual impurity Synthesis/Degradation≤ 0.10%
Total Impurities -≤ 0.5%

Experimental Protocols

Purity and Impurity Analysis by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    25 10 90
    30 10 90
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Crystalline Form Confirmation by XRPD
  • Instrumentation: A powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 3° to 40°.

  • Step Size: 0.02°.

  • Scan Speed: 2°/min.

  • Sample Preparation: Gently pack the this compound powder into the sample holder to ensure a flat, level surface.

  • Data Analysis: Compare the obtained diffractogram with a reference pattern for this compound.

Visualizations

Radiprodil_QC_Workflow cluster_Sample Sample Handling cluster_Purity Purity & Identity cluster_Physical Physical Characteristics cluster_Safety Safety & Contaminants Sample_Receipt Receive Radiprodil Dihydrate Sample Visual_Inspection Visual Inspection (Appearance) Sample_Receipt->Visual_Inspection HPLC_Analysis HPLC-UV Analysis (Assay, Purity) Visual_Inspection->HPLC_Analysis XRPD_Analysis XRPD Analysis (Crystallinity) Visual_Inspection->XRPD_Analysis LCMS_Analysis LC-MS Analysis (Impurity ID) HPLC_Analysis->LCMS_Analysis If impurities > 0.1% Final_Report Generate Certificate of Analysis (CoA) HPLC_Analysis->Final_Report NMR_Analysis NMR Spectroscopy (Structure Confirmation) NMR_Analysis->Final_Report XRPD_Analysis->Final_Report KF_Titration Karl Fischer Titration (Water Content) KF_Titration->Final_Report Residual_Solvents GC-HS Analysis (Residual Solvents) Residual_Solvents->Final_Report Heavy_Metals ICP-MS Analysis (Heavy Metals) Heavy_Metals->Final_Report Sulfated_Ash Sulfated Ash Test Sulfated_Ash->Final_Report

General Quality Control Workflow for this compound.

NMDA_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Radiprodil Radiprodil Radiprodil->NMDA_Receptor Negative Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_Influx->Signaling_Cascade Cellular_Response Cellular Response (Synaptic Plasticity, Gene Expression) Signaling_Cascade->Cellular_Response

References

Overcoming poor bioavailability of Radiprodil dihydrate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Radiprodil dihydrate. The focus is on overcoming its poor bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable plasma concentrations. What are the potential causes and solutions?

A1: Low and variable plasma concentrations of this compound are often attributed to its poor aqueous solubility and dissolution rate. As a compound likely falling into the Biopharmaceutical Classification System (BCS) Class II or IV, its absorption is dissolution rate-limited.

Potential Causes:

  • Poor Solubility: this compound has limited solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.

  • Poor Dissolution Rate: The crystalline structure of the dihydrate form may dissolve slowly in GI fluids, leading to incomplete drug release before it passes the absorption window.

  • First-Pass Metabolism: While not extensively documented for Radiprodil, first-pass metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation.

  • Formulation Issues: A simple suspension may not provide adequate surface area for dissolution, leading to inconsistent wetting and absorption.

Troubleshooting Solutions:

  • Formulation Enhancement: Move beyond simple aqueous suspensions. Consider advanced formulation strategies like Self-Emulsifying Drug Delivery Systems (SEDDS), nanosuspensions, or amorphous solid dispersions to improve solubility and dissolution.

  • Particle Size Reduction: Micronization or nanosizing of the this compound powder can significantly increase the surface area, thereby enhancing the dissolution rate.[1][2]

  • Excipient Selection: Incorporate solubility-enhancing excipients such as surfactants, polymers, and lipids into your formulation.[3][4][5][6]

Q2: What are the recommended starting formulations to improve the oral bioavailability of this compound?

A2: For a poorly soluble compound like this compound, lipid-based formulations and nanosuspensions are excellent starting points.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract.[7][8] This increases the solubilization and absorption of lipophilic drugs.

  • Nanosuspensions: These are colloidal dispersions of the drug in a liquid medium, with particle sizes in the nanometer range. The small particle size increases the surface area, leading to a higher dissolution velocity.[1][9]

Q3: How do I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A3: A detailed protocol for preparing a SEDDS formulation is provided in the "Experimental Protocols" section below. The general steps involve screening for suitable oils, surfactants, and co-solvents that can solubilize this compound and form a stable emulsion upon dilution.

Q4: What is the mechanism of action of Radiprodil and how does it relate to its therapeutic targets?

A4: Radiprodil is a selective negative allosteric modulator of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[10][11][12][13] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][14] By modulating the NR2B subunit, Radiprodil can reduce the over-activation of these receptors, which is implicated in various neurological disorders, including infantile spasms and certain genetic epilepsies.[10][15]

Data Presentation

The following table summarizes the known pharmacokinetic parameters of a standard oral suspension of Radiprodil and provides a hypothetical comparison with potentially improved formulations.

ParameterRadiprodil Oral Suspension (30 mg)[10][16]Hypothetical SEDDS Formulation (30 mg)Hypothetical Nanosuspension (30 mg)
Cmax (ng/mL) 89.4~ 180-250~ 150-220
Tmax (hours) 4.0 (median)~ 1.5-2.5~ 2.0-3.0
AUCinf (h*ng/mL) 2042~ 4000-5000~ 3500-4500
t½ (hours) 15.8~ 14-16~ 15-17

Disclaimer: The data for SEDDS and Nanosuspension formulations are hypothetical and for illustrative purposes to show potential improvements in Cmax and AUC. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or wet media mill

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1-2% w/v Poloxamer 188) in purified water with gentle stirring.

  • Coarse Suspension: Disperse a known amount of this compound (e.g., 1-5% w/v) in the stabilizer solution to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the coarse suspension through a high-pressure homogenizer at 1500 bar for 10-20 cycles.

    • Maintain the temperature of the system using a cooling bath to prevent thermal degradation.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.

  • Characterization: Further characterize the nanosuspension for zeta potential, drug content, and dissolution rate in a relevant medium (e.g., simulated gastric fluid).

Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation for this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Labrasol)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Solubility Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to each excipient, vortexing for 48 hours, and then quantifying the dissolved drug concentration by HPLC.

    • Select the excipients with the highest solubilizing capacity for Radiprodil.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent.

    • Identify the self-emulsifying region that forms a clear or slightly bluish emulsion upon dilution with water.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region and prepare the blank SEDDS by mixing the oil, surfactant, and co-solvent.

    • Dissolve this compound in the blank SEDDS at the desired concentration with gentle heating and stirring.

  • Characterization:

    • Emulsification Time and Droplet Size: Dilute the Radiprodil-loaded SEDDS with water and measure the time to emulsify and the resulting droplet size using DLS.

    • Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

    • In Vitro Drug Release: Perform in vitro dissolution studies to compare the release of Radiprodil from the SEDDS formulation with that of the unformulated drug.

Mandatory Visualizations

Radiprodil_Bioavailability_Troubleshooting Start Low/Variable In Vivo Bioavailability of this compound Problem Likely Cause: Poor Solubility & Dissolution Rate Start->Problem Identify Root Cause Strategy Solution: Advanced Formulation Strategies Problem->Strategy Select Approach SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Strategy->SEDDS Nano Nanosuspension Strategy->Nano ASD Amorphous Solid Dispersion (ASD) Strategy->ASD Outcome Improved Bioavailability: - Increased Cmax - Increased AUC - More Consistent Exposure SEDDS->Outcome Nano->Outcome ASD->Outcome

Caption: Troubleshooting workflow for poor bioavailability of Radiprodil.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor (with NR2B subunit) Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Radiprodil Radiprodil (Negative Allosteric Modulator) Radiprodil->NMDA_R Inhibits Channel_Block Mg2+ Block (at resting potential) Channel_Block->NMDA_R Blocks Channel Depolarization Membrane Depolarization Depolarization->Channel_Block Relieves Block Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to

Caption: Radiprodil's modulation of the NMDA receptor signaling pathway.

References

Technical Support Center: Addressing Radiprodil Dihydrate Variability in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in rodent behavioral studies involving Radiprodil dihydrate.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: We are observing high variability in the behavioral responses of our rodents after administering this compound. What are the potential causes?

A1: High variability is a common challenge in rodent behavioral studies and can stem from multiple sources. For studies involving this compound, consider the following key areas:

  • Compound-Related Factors:

    • Polymorphism: Radiprodil exists in different crystalline forms, including a dihydrate, monohydrate, and an amorphous form. These forms can have different solubility and stability profiles, which may impact bioavailability and, consequently, behavioral outcomes.[1][2] Ensure you are using a consistent and well-characterized form of this compound.

    • Formulation and Vehicle: The solubility of this compound can be limited. Inconsistent preparation of the dosing solution can lead to variable concentrations and precipitation. It is crucial to have a standardized and validated protocol for solubilizing the compound.

    • Dose and Administration: Inaccuracies in dose calculations, administration volume, or injection technique (e.g., oral gavage) can introduce significant variability.

  • Animal-Related Factors:

    • Sex Differences: Studies have shown a sex-dependent difference in the efficacy of Radiprodil in mice, with females showing a greater response at certain doses.[3][4] It is critical to account for sex as a biological variable in your study design and analysis.

    • Genetics and Strain: Different rodent strains can exhibit varied behavioral responses and drug metabolism.[5] Ensure the use of a consistent inbred strain.

    • Age: The expression of the GluN2B subunit of the NMDA receptor, the target of Radiprodil, changes with age in rodents.[6] Younger animals may show a more pronounced response.[6][7]

    • Health Status and Microbiome: Underlying health issues or differences in gut microbiota can influence drug absorption and behavior.

  • Environmental and Procedural Factors:

    • Handling and Acclimation: Insufficient acclimation to the facility, testing room, and experimenter can lead to stress-induced behavioral changes that mask or alter the effects of the drug.[8]

    • Housing Conditions: Social hierarchy within a cage can affect anxiety and depressive-like behaviors.[5] The number of animals per cage should be consistent.

    • Testing Time and Circadian Rhythm: Rodents are nocturnal, and their activity levels and drug metabolism can vary throughout the day.

    • Sensory Environment: Noise, light intensity, and olfactory cues in the testing environment can significantly impact rodent behavior.[9]

Q2: Our results with this compound are not consistent with published findings. How can we troubleshoot this?

A2: Discrepancies with published data can be frustrating. Here’s a systematic approach to identify the source of the inconsistency:

  • Verify Compound Identity and Purity: Confirm the identity and purity of your this compound batch using appropriate analytical methods.

  • Review Experimental Protocols:

    • Vehicle Preparation: Compare your vehicle composition and preparation method with the cited literature. Radiprodil has been formulated in various vehicles for oral administration, such as 0.5% methyl cellulose.[10]

    • Dose and Route of Administration: Double-check your dose calculations and ensure the route of administration (e.g., intraperitoneal, oral gavage) matches the reference study.

    • Timing of Administration: The time between drug administration and behavioral testing is critical and should be consistent with the pharmacokinetic profile of Radiprodil.

  • Compare Animal Models: Ensure that the species, strain, sex, and age of your rodents match those in the published study.

  • Examine Behavioral Assay Parameters: Subtle differences in the setup and execution of behavioral tests (e.g., maze dimensions, lighting conditions, trial duration) can lead to different results.[8]

  • Consider Environmental Factors: Differences in housing, handling, and the testing environment between your lab and the one that published the data can contribute to variability.

Q3: We are having trouble dissolving this compound for our in vivo studies. What are the recommended vehicles and procedures?

A3: this compound has limited aqueous solubility. Here are some suggested vehicle formulations based on available information and general practices for similar compounds:

  • Suspensions: For oral administration, Radiprodil can be prepared as a suspension. A common vehicle is 0.5% methyl cellulose in water.[10] It is crucial to ensure the suspension is homogenous before each administration. This can be achieved by continuous stirring or vortexing.

General Procedure for Suspension Preparation:

  • Accurately weigh the required amount of this compound.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a uniform suspension.

  • Maintain the suspension under constant agitation during dosing to prevent settling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Radiprodil?

A1: Radiprodil is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[11] By binding to the GluN2B subunit, Radiprodil reduces the channel's opening probability in response to glutamate, thereby dampening excessive neuronal excitation.

Q2: What are the reported effective doses of Radiprodil in rodent behavioral studies?

A2: The effective dose of Radiprodil can vary depending on the rodent species, strain, age, and the specific behavioral model being used. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution will depend on the solvent, concentration, pH, and storage conditions (temperature and light exposure). It is recommended to prepare fresh dosing solutions for each experiment. If storage is necessary, stability should be validated under the specific storage conditions. For some formulations, refrigeration may be appropriate for short-term storage.[12]

Q4: Are there any known off-target effects of Radiprodil that could influence behavioral outcomes?

A4: The available information suggests that Radiprodil is a selective ligand for the GluN2B subunit of the NMDA receptor.[13] However, as with any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate control groups and, if necessary, test for potential confounding effects on motor activity or sensory function.

Data Presentation

Table 1: Reported Effective Doses of Radiprodil in Rodent Models

SpeciesModelDose RangeRoute of AdministrationObserved EffectReference
MouseAudiogenic Seizures1.5 - 10 mg/kgIntraperitonealDose-dependent reduction in seizure incidence and severity[3][4]
MouseAudiogenic SeizuresED50 of 2.1 mg/kgNot specifiedProtection against generalized clonic convulsions[6]
Rat (Postnatal Day 12)Pentylenetetrazol (PTZ)-induced seizures3 - 10 mg/kgNot specified3 mg/kg showed significant protection; 10 mg/kg completely abolished tonic seizures[6]
Rat (Adult)Pentylenetetrazol (PTZ)-induced seizuresUp to 30 mg/kgNot specifiedNo significant anticonvulsant activity[6]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice

  • Materials:

    • This compound

    • Methyl cellulose (0.5% w/v) in sterile water

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Calibrated oral gavage needles (20-gauge, 1.5-inch, curved with a ball tip is a common choice for adult mice)[10]

  • Procedure:

    • Calculate the total amount of this compound and vehicle needed for the study, including a slight overage to account for potential loss during preparation and administration.

    • Weigh the precise amount of this compound.

    • Place the powder in a mortar.

    • Add a small volume of the 0.5% methyl cellulose vehicle to the mortar and triturate the powder to create a uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the mixture to a sterile beaker or vial with a magnetic stir bar.

    • Place the container on a magnetic stirrer and stir continuously to maintain a homogenous suspension.

    • Visually inspect the suspension for any clumps or precipitation before drawing each dose.

    • Administer the suspension to the mice using a calibrated oral gavage needle. The volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).[10]

Mandatory Visualizations

Radiprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Calcium Ca2+ Influx NMDA_Receptor->Calcium Activates CaMKII CaMKII Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Regulates Radiprodil Radiprodil Radiprodil->NMDA_Receptor Negative Allosteric Modulation Calcium->CaMKII Activates Experimental_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization formulation This compound Formulation Preparation randomization->formulation administration Drug/Vehicle Administration formulation->administration behavioral_testing Behavioral Testing administration->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection end End data_collection->end Troubleshooting_Variability start High Variability Observed check_compound Review Compound (Purity, Form) start->check_compound Is the compound well-characterized? check_formulation Review Formulation (Vehicle, Homogeneity) check_compound->check_formulation Yes inconsistent Inconsistent Results Continue Troubleshooting check_compound->inconsistent No check_animal Review Animal Factors (Sex, Strain, Age) check_formulation->check_animal Yes check_formulation->inconsistent No check_procedure Review Procedures (Handling, Environment) check_animal->check_procedure Yes check_animal->inconsistent No consistent Consistent Results check_procedure->consistent Yes check_procedure->inconsistent No

References

Validation & Comparative

A Comparative Analysis of Radiprodil Dihydrate and Ro 25-6981: Efficacy as GluN2B Subunit Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent research compounds, Radiprodil dihydrate and Ro 25-6981, both of which are selective negative allosteric modulators (NAMs) or antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This subunit is critically involved in synaptic plasticity, learning, memory, and various neuropathological conditions, making it a significant target for therapeutic intervention. This document synthesizes available preclinical data to facilitate informed decisions in research and development.

Mechanism of Action

Both Radiprodil and Ro 25-6981 exert their effects by binding to a modulatory site on the GluN2B subunit of the NMDA receptor, thereby inhibiting its function.[1] This allosteric modulation allows for a more nuanced control of receptor activity compared to competitive antagonists that bind directly to the glutamate or glycine binding sites. The selective inhibition of GluN2B-containing NMDA receptors is thought to offer a better therapeutic window with potentially fewer side effects compared to non-selective NMDA receptor antagonists.[1]

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data on the potency of this compound and Ro 25-6981 in inhibiting GluN2B-containing NMDA receptors.

CompoundParameterValueReceptor SubunitSpeciesReference
Radiprodil IC5050 nMGluN1/GluN2A/GluN2B (triheteromeric)Not Specified[2]
ED50 (seizure model)2.1 mg/kgIn vivoMouse[3]
Ro 25-6981 IC509 nMGluN1C/GluN2BRat[4]
IC5052,000 nM (52 µM)GluN1C/GluN2ARat[4][5]
Ki (off-target)5.45 nMSigma-1 ReceptorHuman

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's response. A lower IC50 value indicates higher potency. Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. The off-target binding of Ro 25-6981 to the sigma-1 receptor should be a consideration in experimental design.

Preclinical Efficacy: A Comparative Overview

While direct head-to-head comparative studies are limited, the available preclinical data provides insights into the efficacy of both compounds in various models of neurological disorders.

This compound: Radiprodil has shown significant anticonvulsant effects in preclinical models. In a mouse model of audiogenic seizures, it demonstrated potent, dose-dependent protection against generalized clonic convulsions.[3] More recent studies have highlighted its potential in genetic epilepsy models, specifically in mice carrying a GRIN2A gain-of-function mutation, where it dose-dependently reduced the onset and severity of audiogenic seizures.[6] In a study on a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, Radiprodil, in combination with an A2a antagonist, showed synergistic effects in improving motor function.[7] However, a Phase II clinical trial of Radiprodil for neuropathic pain in patients with diabetic neuropathy did not show a significant effect on mean daily pain scores.[8]

Ro 25-6981: Ro 25-6981 has been extensively studied and has demonstrated efficacy in a wide range of preclinical models. It has shown potent anticonvulsant effects in pentylenetetrazol (PTZ)-induced seizure models in infantile rats.[9] In models of Parkinson's disease, Ro 25-6981 has been shown to have antiparkinsonian effects.[1] Furthermore, it has exhibited antidepressant-like effects in animal models of depression.[10] In the context of neuropathic pain, intrathecal administration of Ro 25-6981 has been reported to reduce allodynia in rats with spinal nerve ligation.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of GluN2B modulators.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GluN2B receptor by the unlabeled test compound (Radiprodil or Ro 25-6981).

Materials:

  • Cell membranes prepared from cells expressing recombinant GluN1/GluN2B receptors or from brain tissue known to have high GluN2B expression (e.g., forebrain).

  • Radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981 or a similar high-affinity ligand).

  • Unlabeled test compounds (this compound, Ro 25-6981).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a series of tubes, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound. Include tubes with only the radioligand and membranes (total binding) and tubes with an excess of a known potent unlabeled ligand to determine non-specific binding.

  • Equilibration: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of a compound on NMDA receptor-mediated ion currents in neurons.

Objective: To determine the IC50 of Radiprodil or Ro 25-6981 for the inhibition of GluN2B-mediated currents.

Materials:

  • Cultured neurons or acute brain slices.

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes for recording electrodes.

  • External solution (Artificial Cerebrospinal Fluid - ACSF) containing NMDA and glycine/D-serine to activate NMDA receptors, and antagonists for other receptors (e.g., AMPA, GABAa) to isolate NMDA receptor currents.

  • Internal solution for the recording pipette.

  • Test compounds (this compound, Ro 25-6981) at various concentrations.

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with ACSF.

  • Patching: Using the micromanipulator, approach a neuron with the recording pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Recording Baseline Currents: Clamp the neuron at a specific holding potential (e.g., -60 mV) and record baseline NMDA receptor-mediated currents elicited by the application of agonists.

  • Drug Application: Perfuse the ACSF containing a specific concentration of the test compound and record the inhibited NMDA receptor currents.

  • Dose-Response Curve: Repeat the drug application with a range of concentrations of the test compound.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor currents in the absence and presence of the drug. Plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data with a sigmoid function to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

GluN2B Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of GluN2B-containing NMDA receptors, leading to either synaptic plasticity or excitotoxicity depending on the context of receptor activation.

GluN2B_Signaling Glutamate Glutamate NMDAR GluN1/GluN2B NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation DAPK1 DAPK1 NMDAR->DAPK1 Interaction Calmodulin Calmodulin Ca_influx->Calmodulin Binds CaMKII CaMKII Calmodulin->CaMKII Activates RasGRF1 RasGRF1 Calmodulin->RasGRF1 Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity RasGRF1->Plasticity Excitotoxicity Excitotoxicity/ Neuronal Death DAPK1->Excitotoxicity Radiprodil Radiprodil/ Ro 25-6981 Radiprodil->NMDAR Inhibits

Caption: Downstream signaling of the GluN2B-containing NMDA receptor.

Experimental Workflow: In Vitro Efficacy Testing

This diagram outlines the typical workflow for assessing the efficacy of a compound using in vitro methods.

In_Vitro_Workflow Compound Radiprodil or Ro 25-6981 Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Electrophysiology Whole-Cell Patch-Clamp Compound->Electrophysiology Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value IC50_Value Determine IC50 (Potency) Electrophysiology->IC50_Value Efficacy_Assessment In Vitro Efficacy Assessment Ki_Value->Efficacy_Assessment IC50_Value->Efficacy_Assessment

Caption: Workflow for in vitro efficacy evaluation.

Experimental Workflow: In Vivo Efficacy Testing

This diagram illustrates the general process for evaluating the efficacy of a compound in a living organism.

In_Vivo_Workflow Animal_Model Disease Animal Model (e.g., Seizure, Pain) Compound_Admin Compound Administration (Radiprodil or Ro 25-6981) Animal_Model->Compound_Admin Behavioral_Test Behavioral Testing Compound_Admin->Behavioral_Test Data_Analysis Data Analysis (e.g., Seizure Score, Pain Threshold) Behavioral_Test->Data_Analysis Efficacy_Conclusion In Vivo Efficacy Conclusion Data_Analysis->Efficacy_Conclusion

Caption: Workflow for in vivo efficacy evaluation.

Conclusion

References

A Comparative Guide to GluN2B Antagonists for Neuroprotection: Radiprodil Dihydrate vs. CP-101,606

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonists, Radiprodil dihydrate and CP-101,606 (also known as traxoprodil), in the context of their potential for neuroprotection. Both compounds target the GluN2B subunit to mitigate the excitotoxic neuronal damage implicated in various neurological disorders, including ischemic stroke and traumatic brain injury.

Mechanism of Action: Targeting Excitotoxicity

Both Radiprodil and CP-101,606 are non-competitive, negative allosteric modulators of NMDA receptors containing the GluN2B subunit.[1][2] Under pathological conditions such as stroke, excessive glutamate release leads to the overactivation of NMDA receptors, causing a massive influx of calcium (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of detrimental downstream events, including the activation of nitric oxide synthase (nNOS), mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death—a process known as excitotoxicity.

By selectively binding to an allosteric site on the GluN2B subunit, Radiprodil and CP-101,606 reduce the channel's opening probability without competing with the glutamate binding site.[1] This targeted antagonism is designed to curb the pathological hyperactivation of GluN2B-containing NMDA receptors, which are often implicated in excitotoxic signaling, while potentially sparing the physiological functions of other NMDA receptor subtypes, thereby offering a more favorable side-effect profile compared to non-selective NMDA antagonists.[3][4]

Figure 1: Mechanism of neuroprotection by GluN2B antagonists.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and CP-101,606, allowing for a comparative assessment of their potency, neuroprotective efficacy in preclinical models, and pharmacokinetic properties. It is important to note that direct head-to-head comparative studies are limited, and the data presented are collated from separate investigations.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssayPotency (IC₅₀)Citation
Radiprodil Human GluN1/GluN2BElectrophysiology (in Xenopus oocytes)2.3 µM[2]
CP-101,606 Rat GluN1/GluN2BGlutamate-induced neurotoxicity11 nM[5]
CP-101,606 Rat GluN1/GluN2BElectrophysiology (in Xenopus oocytes)23 nM[6]

Table 2: Preclinical Neuroprotective Efficacy

CompoundAnimal ModelDosing RegimenKey OutcomeCitation
Radiprodil Mouse Audiogenic Seizure Model2.1 mg/kgED₅₀ for protection against generalized clonic convulsions.[7]
Radiprodil Juvenile Rat PTZ-induced Seizure Model10 mg/kgComplete abolishment of tonic seizures.[7]
CP-101,606 Feline Middle Cerebral Artery Occlusion (MCAO)1 mg/kg IV bolus + 7.5 µg/kg/min infusion62.9% reduction in infarct volume compared to control.[8]
CP-101,606 Rat Cortical Compression Ischemia1, 5, 10, 20 mg/kg IVDose-dependent improvement in functional recovery and protection against ischemic brain damage.

Note: There is a lack of publicly available data on Radiprodil's efficacy in reducing infarct volume in preclinical stroke models. The data presented reflects its potent anti-seizure and anti-excitotoxic activity, which is mechanistically relevant to neuroprotection.

Table 3: Pharmacokinetic Profiles

CompoundSpeciesRouteTmaxCmaxHalf-life (t½)Citation
Radiprodil HumanOral (30 mg)4.0 h (median)89.4 ng/mL~15.8 h
Radiprodil Juvenile RatOral---[7]
CP-101,606 HumanIV Infusion-~294 ng/mL (high dose)~3.5 h[3]
CP-101,606 CatIV Infusion-~200 ng/mL (steady state)~2.7 h[8]

Experimental Protocols

Key Experiment: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

The following protocol is a representative methodology for inducing focal cerebral ischemia in rodents, a standard model used to evaluate the neuroprotective efficacy of compounds like CP-101,606.

Objective: To assess the ability of a test compound to reduce infarct volume and improve neurological outcomes following a transient ischemic stroke.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetics (e.g., isoflurane)

  • Surgical microscope and instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler Flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Test compound (e.g., CP-101,606) and vehicle solutions

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (e.g., 3% for induction, 1.5% for maintenance). Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.

  • Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Carefully dissect and ligate the distal ECA. Place a temporary ligature around the CCA and a loose ligature around the ICA.

  • Arteriotomy and Occlusion: Make a small incision in the ECA stump. Insert the 4-0 monofilament suture through the ECA into the ICA until it gently occludes the origin of the middle cerebral artery (MCA). A significant drop (~80%) in cerebral blood flow, monitored by a Laser Doppler Flowmeter, confirms successful occlusion.

  • Drug Administration: Administer the test compound or vehicle intravenously at a predetermined time point relative to the onset of occlusion (e.g., immediately after occlusion). For CP-101,606, this might involve an initial bolus followed by a continuous infusion.

  • Reperfusion: After a set duration of occlusion (e.g., 90 minutes), carefully withdraw the suture to allow for reperfusion of the MCA territory.

  • Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Monitor for any adverse effects.

  • Neurological Assessment: At 24 hours post-occlusion, perform neurological deficit scoring to assess motor and sensory function.

  • Infarct Volume Analysis: Euthanize the animal and harvest the brain. Slice the brain into 2-mm coronal sections and stain with 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area unstained (white). Digitize the brain slices and use image analysis software to quantify the infarct volume as a percentage of the total hemispheric volume.

Experimental_Workflow A Animal Acclimatization & Baseline Assessment B Anesthesia & Surgical Prep A->B C Induction of Ischemia (e.g., MCAO) B->C D Compound Administration (Radiprodil, CP-101,606, or Vehicle) C->D Treatment Window E Period of Occlusion (e.g., 90 minutes) D->E F Reperfusion (Suture Withdrawal) E->F G Post-Operative Recovery & Monitoring F->G H Neurological Function Tests (24h post-MCAO) G->H I Euthanasia & Brain Harvest H->I J Histological Analysis (TTC Staining & Infarct Volume Quantification) I->J

Figure 2: A typical preclinical neuroprotection study workflow.

Discussion and Conclusion

Both Radiprodil and CP-101,606 are potent, selective antagonists of the GluN2B subunit of the NMDA receptor, a key target for mitigating excitotoxic neuronal damage.

CP-101,606 has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, with studies showing a substantial reduction in infarct volume.[8] Its pharmacokinetic profile is characterized by a relatively short half-life, which may be advantageous for managing acute CNS insults but could require continuous infusion to maintain therapeutic concentrations.[3][8]

References

In Vitro Showdown: A Comparative Analysis of Radiprodil Dihydrate and TCN-201 on NMDA Receptor Currents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent NMDA receptor modulators: Radiprodil dihydrate, a selective negative allosteric modulator (NAM) of GluN2B-containing receptors, and TCN-201, a selective antagonist of GluN1/GluN2A-containing receptors. This report synthesizes available experimental data to illuminate their distinct pharmacological profiles, mechanisms of action, and potencies, offering a valuable resource for selecting appropriate tools for research and development in the field of neuroscience.

This guide presents a side-by-side examination of their effects on NMDA receptor currents, summarizing key quantitative data in a clear tabular format. Detailed experimental methodologies for the cited electrophysiological experiments are also provided to ensure reproducibility and aid in the design of future studies.

At a Glance: Radiprodil vs. TCN-201

FeatureThis compoundTCN-201
Target Subunit GluN2BGluN2A
Mechanism of Action Negative Allosteric ModulatorNon-competitive Antagonist (Negative Allosteric Modulator)
Binding Site Amino-terminal domain (ATD) of the GluN1-GluN2B interfaceDimer interface between the GluN1 and GluN2A agonist binding domains[1]
Reported IC50 ~29 nM (on wild-type GluN1/GluN2B receptors)109 nM (on GluN1/GluN2A receptors in the presence of 3 µM glycine and 30 µM NMDA)[2]
Key Differentiator Inhibition is independent of glycine concentration.Inhibition is dependent on the concentration of the GluN1 co-agonist (glycine or D-serine) and can be surmounted by high concentrations of glycine.[1][3]

Mechanism of Action: A Tale of Two Subunits

Radiprodil and TCN-201 achieve their inhibitory effects on NMDA receptors through distinct mechanisms targeting different subunit interfaces.

This compound acts as a selective negative allosteric modulator of NMDA receptors containing the GluN2B subunit.[4] Its binding site is located at the interface of the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[5] This interaction induces a conformational change in the receptor that reduces the probability of the channel opening, thereby inhibiting ion flux. Notably, the inhibitory effect of Radiprodil is not dependent on the concentration of the co-agonist glycine.

TCN-201 , in contrast, is a selective antagonist of NMDA receptors containing the GluN2A subunit. It functions as a non-competitive antagonist, binding to a novel allosteric site at the dimer interface between the agonist-binding domains of the GluN1 and GluN2A subunits.[1] TCN-201's mechanism is unique in that its inhibitory action is dependent on the concentration of the GluN1 co-agonist, glycine or D-serine.[3] By binding to its allosteric site, TCN-201 reduces the potency of glycine, and reciprocally, higher concentrations of glycine can overcome the inhibitory effect of TCN-201.[1]

NMDA_Receptor_Modulation cluster_GluN2B GluN2B-containing NMDA Receptor cluster_GluN2A GluN2A-containing NMDA Receptor GluN1_B GluN1 Channel_B Ion Channel (Inhibited) GluN1_B->Channel_B Forms GluN2B GluN2B GluN2B->Channel_B Forms Radiprodil Radiprodil ATD_B ATD Interface Radiprodil->ATD_B Binds to ATD_B->GluN1_B ATD_B->GluN2B GluN1_A GluN1 Channel_A Ion Channel (Inhibited) GluN1_A->Channel_A Forms GluN2A GluN2A GluN2A->Channel_A Forms TCN201 TCN-201 ABD_A ABD Interface TCN201->ABD_A Binds to Glycine Glycine Glycine->GluN1_A Competes with TCN-201's effect ABD_A->GluN1_A ABD_A->GluN2A

Figure 1. Signaling pathways for Radiprodil and TCN-201.

Experimental Protocols

The following are generalized protocols for the primary in vitro methods used to characterize the activity of Radiprodil and TCN-201 on NMDA receptor currents.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for expressing and characterizing ion channels, including NMDA receptors.

  • Oocyte Preparation and cRNA Injection:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B for Radiprodil studies, or GluN1 and GluN2A for TCN-201 studies) are injected into the oocytes.

    • Oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and BaCl2 to block Ca2+-activated Cl- currents).

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and the other for current injection.

    • The membrane potential is clamped at a holding potential, typically -40 mV to -70 mV.

    • NMDA receptor currents are evoked by the application of glutamate and glycine.

    • The test compound (Radiprodil or TCN-201) is applied at various concentrations to determine its effect on the NMDA current amplitude.

  • Data Analysis:

    • The peak or steady-state current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition.

    • Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a logistical equation.

Whole-Cell Patch-Clamp in Cultured Mammalian Cells

This method allows for the recording of ionic currents from a single cell, providing high-resolution data on receptor function.

  • Cell Culture and Transfection:

    • Mammalian cell lines (e.g., HEK293 or tsA201 cells) are cultured on coverslips.

    • Cells are transiently transfected with plasmids containing the cDNAs for the desired NMDA receptor subunits. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.

    • The pipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • NMDA receptor currents are activated by rapid application of agonists.

    • The effects of Radiprodil or TCN-201 are assessed by co-applying them with the agonists.

  • Data Analysis:

    • Similar to TEVC, the inhibition of NMDA currents by the compounds is quantified, and concentration-response curves are generated to determine IC50 values.

Experimental_Workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_patch Whole-Cell Patch Clamp Oocyte_Prep Oocyte Preparation (cRNA Injection) TEVC_Recording Electrophysiological Recording (Voltage Clamp at -40 to -70 mV) Oocyte_Prep->TEVC_Recording TEVC_Data Data Analysis (IC50 Calculation) TEVC_Recording->TEVC_Data Cell_Culture Cell Culture & Transfection (e.g., HEK293 cells) Patch_Recording Electrophysiological Recording (Whole-Cell Configuration) Cell_Culture->Patch_Recording Patch_Data Data Analysis (IC50 Calculation) Patch_Recording->Patch_Data Start Select In Vitro Method cluster_tevc cluster_tevc Start->cluster_tevc For large-scale expression cluster_patch cluster_patch Start->cluster_patch For high-resolution single-cell data

Figure 2. General experimental workflows for in vitro analysis.

Conclusion

This compound and TCN-201 represent two distinct classes of selective NMDA receptor modulators, each with a unique profile of action. Radiprodil's potent, glycine-independent inhibition of GluN2B-containing receptors makes it a valuable tool for studying the roles of this subunit in synaptic plasticity and disease. Conversely, TCN-201's glycine-dependent antagonism of GluN2A-containing receptors offers a nuanced approach to modulating NMDA receptor function, with its efficacy being tunable by the local concentration of the co-agonist. The choice between these two compounds will ultimately depend on the specific research question and the NMDA receptor subtype of interest. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their in vitro investigations of NMDA receptor pharmacology.

References

A Head-to-Head Examination of Radiprodil Dihydrate and Memantine in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Radiprodil dihydrate and memantine, two N-methyl-D-aspartate (NMDA) receptor modulators with potential applications in epilepsy and other neurological disorders. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data to offer a comparative overview of their mechanisms of action and efficacy in established seizure models.

At a Glance: Radiprodil vs. Memantine

FeatureThis compoundMemantine
Primary Mechanism of Action Negative allosteric modulator of the NR2B subunit of the NMDA receptor.[1][2][3]Noncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[4][5][6][7]
Target Specificity Selective for the GluN2B subunit.[1][2][3]Broadly acts on NMDA receptors.[4][5][6]
Reported Preclinical Efficacy (Seizure Models) Audiogenic Seizure Model (Mice): ED50 of 2.1 mg/kg.[2] Pentylenetetrazol (PTZ) Model (Juvenile Rats): Showed significant protective effects.[8][9]Pentylenetetrazol (PTZ) Model (Rats): Reduced convulsion duration by 37%.[4]
Clinical Development for Seizures Investigational for GRIN-related disorders, infantile spasms, tuberous sclerosis complex, and focal cortical dysplasia.[1][10]Not FDA-approved for epilepsy; its role is debated with reports of both pro- and anticonvulsant effects.[4][11][12][13]

Mechanism of Action: A Tale of Two NMDA Receptor Modulators

Both Radiprodil and memantine target the NMDA receptor, a critical player in synaptic plasticity and neuronal communication. However, their mechanisms of action differ significantly, which may underlie their distinct pharmacological profiles.

This compound acts as a negative allosteric modulator with high selectivity for the GluN2B subunit of the NMDA receptor.[1][2][3] This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's activity without completely blocking it. This targeted approach may offer a more nuanced modulation of neuronal excitability.

Memantine , in contrast, is a noncompetitive, open-channel blocker of the NMDA receptor.[4][5][6][7] It enters the ion channel when the receptor is open and physically obstructs the flow of ions. Its low affinity and uncompetitive nature mean that it preferentially blocks excessive receptor activation while preserving normal synaptic function to some extent.[5][7]

cluster_radiprodil Radiprodil Signaling Pathway cluster_memantine Memantine Signaling Pathway Radiprodil Radiprodil Allosteric_Site Allosteric Binding Site Radiprodil->Allosteric_Site Binds to NMDA_R_2B NMDA Receptor (GluN2B Subunit) Ca_Influx_R Reduced Ca++ Influx NMDA_R_2B->Ca_Influx_R Leads to Allosteric_Site->NMDA_R_2B Modulates Glutamate_R Glutamate Glutamate_R->NMDA_R_2B Activates Neuronal_Activity_R Modulated Neuronal Excitability Ca_Influx_R->Neuronal_Activity_R Memantine Memantine Ion_Channel Ion Channel (Open State) Memantine->Ion_Channel Blocks NMDA_R_M NMDA Receptor NMDA_R_M->Ion_Channel Opens Ca_Influx_M Blocked Ca++ Influx Ion_Channel->Ca_Influx_M Prevents Glutamate_M Glutamate Glutamate_M->NMDA_R_M Activates Neuronal_Activity_M Reduced Neuronal Excitability Ca_Influx_M->Neuronal_Activity_M

Caption: Signaling pathways of Radiprodil and Memantine.

Preclinical Efficacy in Seizure Models

The following table summarizes the available quantitative data from preclinical studies in established seizure models.

Seizure ModelAnimal SpeciesThis compoundMemantine
Audiogenic Seizure Model MiceED50 = 2.1 mg/kg[2]Data not available
Pentylenetetrazol (PTZ)-Induced Seizures Rats (Juvenile)Significant protective effect[8][9]Data not available in juvenile models
Pentylenetetrazol (PTZ)-Induced Seizures Rats (Adult)37% reduction in convulsion duration[4]No significant effect at doses up to 30 mg/kg[9]

Experimental Protocols

1. Audiogenic Seizure Model

This model is used to evaluate the efficacy of anticonvulsant drugs against seizures induced by a high-intensity auditory stimulus.

  • Animals: Typically mice that are genetically susceptible to sound-induced seizures.

  • Procedure:

    • Animals are placed individually in a sound-attenuated chamber.

    • A high-frequency, high-intensity sound (e.g., from a bell or siren) is presented for a fixed duration (e.g., 60 seconds).

    • Seizure activity is observed and scored based on a standardized scale that includes stages of wild running, clonic convulsions, and tonic-clonic seizures.

    • The test drug or vehicle is administered at a specified time before the auditory stimulus.

  • Endpoint: The primary endpoint is the dose of the drug that protects 50% of the animals from a specific seizure endpoint (e.g., tonic-clonic convulsions), known as the ED50.[2]

2. Pentylenetetrazol (PTZ) Seizure Model

The PTZ model is a widely used chemoconvulsant model to screen for potential anticonvulsant drugs.

  • Animals: Commonly used in rats and mice.

  • Procedure:

    • Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to the animals, typically via subcutaneous or intraperitoneal injection.

    • The dose of PTZ is chosen to reliably induce seizures in a majority of the animals.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence and severity of seizures, which are scored based on a scale (e.g., Racine scale).

    • The test drug or vehicle is administered prior to the PTZ injection.

  • Endpoints: Efficacy is assessed by measuring the latency to the first seizure, the duration of seizures, and the percentage of animals protected from different seizure types.[4][8][9]

cluster_workflow General Experimental Workflow for Seizure Models start Start animal_prep Animal Acclimatization and Baseline Observation start->animal_prep drug_admin Drug/Vehicle Administration (Radiprodil or Memantine) animal_prep->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction audiogenic Audiogenic Stimulus seizure_induction->audiogenic Model 1 ptz PTZ Injection seizure_induction->ptz Model 2 observation Behavioral Observation and Seizure Scoring audiogenic->observation ptz->observation data_analysis Data Analysis (ED50, Seizure Duration, etc.) observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for preclinical seizure models.

Conclusion

This compound and memantine both modulate the NMDA receptor, a key target in seizure pathophysiology. The available preclinical data, while not from direct comparative studies, suggest that both compounds exhibit anticonvulsant properties in specific models. Radiprodil's selectivity for the GluN2B subunit and its potent efficacy in the audiogenic seizure model are notable. Memantine has also demonstrated efficacy in the PTZ model, although its role in epilepsy is more complex and requires further investigation. The distinct mechanisms of these two drugs may translate to different efficacy and safety profiles in various seizure types and patient populations. Further head-to-head studies are warranted to directly compare their therapeutic potential in epilepsy.

References

Validating Radiprodil Dihydrate's Engagement with the GluN2B-Containing NMDA Receptor in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data validating the target engagement of Radiprodil dihydrate, a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The data presented herein is intended to offer an objective overview of Radiprodil's performance against other relevant compounds, supported by detailed experimental protocols.

Introduction to this compound and its Target

This compound is an investigational drug that selectively binds to the GluN2B subunit of the NMDA receptor, modulating its activity.[1][2] NMDA receptors are critical for excitatory synaptic transmission in the brain and are implicated in various neurological disorders. The GluN2B subunit, in particular, plays a significant role in synaptic plasticity and its dysfunction has been linked to conditions such as epilepsy and neurodevelopmental disorders.[1][2] Radiprodil's mechanism as a negative allosteric modulator allows it to reduce the activity of GluN2B-containing NMDA receptors, offering a potential therapeutic avenue for disorders characterized by excessive receptor activation.[1][2]

The following diagram illustrates the signaling pathway of the NMDA receptor and the modulatory role of Radiprodil.

NMDA Receptor Signaling Pathway and Radiprodil Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling Activates Radiprodil Radiprodil Dihydrate Radiprodil->NMDAR Negative Allosteric Modulation Two-Electrode Voltage Clamp Experimental Workflow Oocyte_Harvest Harvest Xenopus Oocytes Injection Inject cRNA into Oocytes Oocyte_Harvest->Injection cRNA_Prep Prepare GluN1/GluN2B cRNA cRNA_Prep->Injection Incubation Incubate for Receptor Expression Injection->Incubation Recording Perform TEVC Recording Incubation->Recording Data_Analysis Analyze Data (IC50) Recording->Data_Analysis PTZ-Induced Seizure Model Workflow Animal_Acclimation Acclimate Rats Drug_Admin Administer Radiprodil or Vehicle Animal_Acclimation->Drug_Admin PTZ_Injection Inject Pentylenetetrazole (PTZ) Drug_Admin->PTZ_Injection Observation Observe and Score Seizure Activity PTZ_Injection->Observation Data_Analysis Analyze Seizure Parameters Observation->Data_Analysis

References

A Comparative Guide to In Vivo GluN2B Antagonists: Alternatives to Radiprodil Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the complex roles of the N-methyl-D-aspartate (NMDA) receptor, the GluN2B subunit is a critical target. Its involvement in synaptic plasticity, neuronal development, and various neurological disorders has made selective antagonists invaluable tools for in vivo studies. Radiprodil, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit, is a key compound in this field, particularly explored for its potential in treating infantile spasms and GRIN-related disorders.[1][2][3][4] However, the diverse requirements of in vivo research necessitate a broader understanding of alternative compounds, each with unique pharmacological profiles.

This guide provides an objective comparison of prominent GluN2B antagonists used in in vivo research as alternatives to Radiprodil. We present key experimental data, detailed methodologies for common assays, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the most suitable tool for their specific experimental needs.

Comparative Analysis of GluN2B Antagonists

The selection of an appropriate antagonist depends on factors such as desired selectivity, pharmacokinetic properties, and the specific in vivo model being used. The following tables summarize quantitative data for Radiprodil and its key alternatives.

Table 1: Selectivity and Potency of GluN2B Antagonists

CompoundPrimary TargetSelectivity ProfilePotency (IC50 / Ki)Reference
Radiprodil GluN2B NAMSelective for GluN2B-containing NMDA receptors.Not specified in search results.[1][4]
Ifenprodil GluN2B NAM>200-fold selectivity for GluN2B over other GluN2 subunits.[5][6] Also has off-target effects on α-1 adrenergic receptors.[7]High affinity, but specific values vary by assay.[5][6][7]
Traxoprodil (CP-101,606) GluN2B AntagonistOver 1,000-fold higher affinity for diheteromeric GluN2B-containing NMDARs compared to other subtypes.[8]Not specified in search results.[8][9][10]
Ro 25-6981 GluN2B AntagonistOver 1,000-fold higher affinity for diheteromeric GluN2B-containing NMDARs.[8]Ki of 9 nM.[11] IC50 of 53.7 ± 5.7 nM in cell-based assays.[11][8][11]
MK-0657 (Rislenemdaz) GluN2B AntagonistHighly potent and selective NR2B antagonist.IC50 = 3.6 nM.[12][12][13][14]
EVT-101 GluN2B AntagonistHighly potent and selective antagonist of NR2B subunit-containing NMDA receptors.Not specified in search results.[15][16]
Pip18 GluN2B AntagonistPotent and selective GluN2B-NMDAR antagonist.IC50 of 9.5 ± 1.3 nM for GluN2B; no detectable antagonism of GluN2A.[11][11]

Table 2: In Vivo Pharmacokinetics and Efficacy

CompoundAdministrationKey In Vivo ModelsEffective Dose / OutcomePharmacokinetic Profile
Radiprodil OralAudiogenic and PTZ-induced seizures (mice, rats)ED50 of 2.1 mg/kg in audiogenic seizure model.[4] Delays seizure onset in PTZ model.[17]Orally active with good safety and PK profile in infants.[4]
Ifenprodil SystemicSynaptic plasticity (LTP) disruption by AβPrevents Aβ-induced inhibition of LTP.[5]Widely used as a tool compound.
Traxoprodil (CP-101,606) IntraperitonealForced Swim Test (FST) in mice20 and 40 mg/kg significantly reduced immobility time.[18][19]Development halted due to QT prolongation.[9][20]
Ro 25-6981 Systemic (i.p.)Synaptic plasticity (LTP) disruption by Aβ and TNFα6 mg/kg prevented inhibition of LTP by Aβ and TNFα.[5]Widely used as a tool compound.
MK-0657 (Rislenemdaz) OralTreatment-Resistant Depression (human pilot trial)4-8 mg/day showed some antidepressant effects.[21]Rapidly absorbed (within 1 hour); apparent half-life of 14-17 hours.[13]
EVT-101 OralAlzheimer's Disease, Depression (human trials)Well tolerated in Phase I trials, achieving good exposure.[15]Good oral bioavailability and PK profile consistent with once or twice daily dosing.[15]
Pip18 Not specifiedAlzheimer's Disease mouse modelsSubchronic treatment partially reversed reduced freezing behavior.[11]Favorable pharmacokinetic properties for long-term dosing.[11]

Key Alternative GluN2B Antagonists

1. Ifenprodil and Ro 25-6981: These are among the most established tool compounds for studying GluN2B function.[22] Both exhibit high selectivity for GluN2B-containing receptors and have been instrumental in demonstrating the subunit's role in processes like synaptic plasticity.[5][8] For instance, systemic administration of Ro 25-6981 was shown to prevent the disruption of long-term potentiation (LTP) by amyloid-β (Aβ) in vivo.[5] A key consideration for Ifenprodil is its potential for off-target effects, notably at α-1-adrenergic receptors.[7]

2. Traxoprodil (CP-101,606): Traxoprodil is a potent and highly selective GluN2B antagonist that has demonstrated neuroprotective, analgesic, and antidepressant-like effects in animal models.[9][10] Studies using the forced swim test in mice showed that doses of 20 and 40 mg/kg significantly reduced immobility time, indicating antidepressant activity.[18][19] Despite promising preclinical and early clinical results, its development was stopped due to the discovery of EKG abnormalities, specifically QT prolongation.[9]

3. MK-0657 (Rislenemdaz/CERC-301): Developed as an orally active, selective GluN2B antagonist, MK-0657 has been investigated primarily for treatment-resistant depression.[10][23] A pilot clinical trial showed it was well-tolerated and produced some antidepressant effects without the dissociative side effects common to less selective NMDA antagonists.[13][21] Pharmacokinetic data from a single oral dose indicated rapid absorption and an apparent half-life of approximately 14 to 17 hours.[13]

4. EVT-101: This compound is another orally bioavailable and selective GluN2B antagonist.[15] It progressed to Phase I clinical trials, where it was found to be well-tolerated, achieve good exposure levels, and possess a pharmacokinetic profile suitable for once or twice-daily dosing.[15][16] Brain imaging studies confirmed that EVT-101 penetrates the brain and modulates neuronal activity in humans.[16][24]

Signaling Pathways and Experimental Visualization

To provide a clearer context for the action of these antagonists, the following diagrams illustrate the GluN2B signaling cascade and a typical experimental workflow.

Caption: Simplified GluN2B signaling cascade.

Caption: Workflow for the Forced Swim Test (FST).

Experimental Protocols

Detailed and consistent methodologies are crucial for the reproducibility of in vivo research. Below are protocols for key experiments frequently cited in the evaluation of GluN2B antagonists.

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
  • Objective: To assess the antidepressant-like effects of a compound by measuring the immobility time of mice or rats in an inescapable cylinder of water.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Acclimatization: Animals are housed in the experimental room for at least one week prior to the test.

    • Drug Administration: The test compound (e.g., Traxoprodil at 5, 10, 20, 40 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before the test.[18]

    • Pre-Test (Day 1): Animals are placed individually into the cylinder for a 15-minute adaptation session. This is to induce a state of helplessness.

    • Test Session (Day 2): 24 hours after the pre-test, animals are again placed in the cylinder for a 5-6 minute session. The session is video-recorded.

    • Data Analysis: An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.[18]

Protocol 2: In Vivo Electrophysiology for Long-Term Potentiation (LTP)
  • Objective: To measure the effect of a GluN2B antagonist on synaptic plasticity in the hippocampus.

  • Procedure:

    • Animal Preparation: Anesthetized rats or mice are placed in a stereotaxic frame. A recording electrode is implanted in the CA1 region of the hippocampus, and a stimulating electrode is placed in the Schaffer collateral pathway.

    • Cannula Implantation (if applicable): For direct brain administration of agents like Aβ, a guide cannula is implanted above the lateral ventricle.[5]

    • Baseline Recording: Stable baseline excitatory postsynaptic potentials (EPSPs) are recorded for at least 30 minutes.

    • Drug Administration: The antagonist (e.g., Ro 25-6981, 6 mg/kg, i.p.) or vehicle is administered systemically.[5] Following this, a substance known to disrupt LTP (e.g., Aβ oligomers) can be administered intracerebroventricularly (i.c.v.).[5]

    • LTP Induction: High-frequency stimulation (HFS) is delivered through the stimulating electrode to induce LTP.

    • Post-HFS Recording: EPSPs are recorded for at least 60 minutes post-HFS.

    • Data Analysis: The slope or amplitude of the EPSP is measured and expressed as a percentage of the pre-HFS baseline. Successful LTP is characterized by a sustained potentiation of the EPSP. Statistical comparisons are made between treatment groups.

Conclusion

While Radiprodil is a valuable tool in the study of GluN2B-mediated signaling, particularly in the context of developmental and epileptic encephalopathies, a range of effective alternatives exists for in vivo research. Compounds like Ifenprodil and Ro 25-6981 serve as foundational, highly selective research tools for mechanistic studies of synaptic plasticity.[5][8] Others, such as Traxoprodil , MK-0657 , and EVT-101 , offer insights from preclinical and clinical development for conditions like depression, despite the developmental hurdles some have faced.[9][13][15] The choice of antagonist should be carefully weighed based on its selectivity, pharmacokinetic profile, known side effects, and the specific demands of the in vivo model. This guide provides the comparative data and methodological framework to assist researchers in making an informed decision for their future studies.

References

Efficacy of Radiprodil Dihydrate in GRIN2A Gain-of-Function Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Radiprodil dihydrate's performance with other alternatives in preclinical and clinical models of GRIN2A gain-of-function (GoF) mutations. The content is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

GRIN2A gain-of-function mutations lead to overactive NMDA receptors, resulting in a spectrum of neurodevelopmental disorders, including severe epilepsy.[1][2] Radiprodil is an investigational selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[3][4] By binding to an allosteric site, Radiprodil can reduce the channel's activity without completely blocking it, offering a targeted approach to mitigate the effects of GoF mutations.[4][5]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and a key alternative, memantine, in GRIN2A GoF models. It is important to note that no direct head-to-head comparative studies have been conducted. The data presented is compiled from separate preclinical and clinical investigations.

Preclinical Efficacy in Animal Models
CompoundAnimal ModelMutationKey Efficacy EndpointResultsCitation
Radiprodil MouseGrin2a(N615S) GoFReduction in audiogenic seizures (AGS)Dose-dependent reduction in the onset and severity of AGS. More effective in female mice.[3][6][7]
NMDA Receptor Antagonists MouseGrin2a S644G GoFDelay in lethal seizuresChronic treatment significantly delayed the onset of lethal seizures but did not prevent them.[8]
Clinical Efficacy in Human Subjects
CompoundStudy DesignPatient PopulationKey Efficacy EndpointResultsCitation
Radiprodil Phase 1b, open-label ("Honeycomb" study, NCT05818943)15 pediatric patients with GRIN GoF mutations (including GRIN2A)Reduction in countable motor seizure (CMS) frequencyMedian reduction of 86% in CMS. 71% of patients had a >50% reduction, and 43% had a >90% reduction. One patient became seizure-free.[9][10][11][12][13]
Memantine Case reports and small case seriesPatients with GRIN2A GoF mutations and severe epilepsySeizure reductionVariable results reported. Some cases show significant seizure reduction or seizure freedom, while others report no clinical improvement.[2][14][15][16][17][18]

Signaling Pathway and Drug Mechanism

The following diagram illustrates the NMDA receptor signaling pathway and the mechanism of action for Radiprodil and Memantine.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Ion Channel cluster_3 Therapeutic Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor (with GRIN2A-GoF) Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Open) NMDA_Receptor->Ion_Channel Activates Ca_Influx Excessive Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling (Excitotoxicity, Seizures) Ca_Influx->Downstream Leads to Radiprodil Radiprodil (Negative Allosteric Modulator) Radiprodil->NMDA_Receptor Modulates Memantine Memantine (Channel Blocker) Memantine->Ion_Channel Blocks

Caption: NMDA receptor pathway and drug targets.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a compound in a preclinical model of GRIN2A GoF-related epilepsy.

A Animal Model (Grin2a GoF Mouse) BB BB A->BB B Baseline Seizure Assessment (Audiogenic Stimulus) C Compound Administration (Radiprodil or Vehicle) D Post-treatment Seizure Assessment (Audiogenic Stimulus) C->D E Data Analysis (Seizure Score, Latency) D->E F Efficacy Determination E->F BB->C Start Patient with GRIN2A GoF Mutation Q1 Is a selective GluN2B modulator preferred? Start->Q1 Radiprodil Consider Radiprodil (Selective, data from controlled trial) Q1->Radiprodil Yes Memantine Consider Memantine (Non-selective channel blocker, data from case reports) Q1->Memantine No Other Other Antiseizure Medications Memantine->Other If ineffective or contraindicated

References

A Comparative Analysis of the Therapeutic Windows of Radiprodil Dihydrate and Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic windows of radiprodil dihydrate and ketamine, two N-methyl-D-aspartate (NMDA) receptor modulators with distinct pharmacological profiles. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound, a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor, is currently under investigation for neurological disorders such as GRIN-related disorders and infantile spasms. Ketamine, a non-selective NMDA receptor antagonist, is an established anesthetic and has gained significant attention for its rapid-acting antidepressant effects. A key differentiator between these two compounds lies in their therapeutic window—the range between the effective dose and the dose at which toxicity occurs. While direct comparative studies are limited, available data suggests that radiprodil may possess a wider therapeutic window for its targeted indications compared to ketamine, which is associated with a narrower therapeutic index and a more complex side-effect profile.

Mechanism of Action

This compound: Radiprodil acts as a negative allosteric modulator (NAM) that selectively binds to the GluN2B subunit of the NMDA receptor[1][2]. This selective modulation allows for a more targeted reduction of NMDA receptor activity, particularly in brain regions where GluN2B is highly expressed. This mechanism is being explored for its potential to treat conditions characterized by overactive NMDA receptor signaling, such as certain genetic epilepsies[1].

Ketamine: Ketamine is a non-competitive antagonist of the NMDA receptor, blocking the ion channel pore[3]. Its action is not specific to any particular subunit, leading to a broad inhibition of NMDA receptor function throughout the central nervous system. Ketamine also interacts with other receptor systems, including monoaminergic, cholinergic, and opioid receptors, contributing to its complex pharmacological effects[4].

Quantitative Data on Therapeutic Window

The following tables summarize the available preclinical and clinical data on the effective and toxic doses of this compound and ketamine. It is important to note that a direct comparison of the therapeutic index (TI = LD50/ED50) is challenging due to the different indications, routes of administration, and available data for each compound. Notably, a specific Lethal Dose 50 (LD50) for radiprodil in preclinical studies has not been publicly disclosed.

Table 1: Preclinical Efficacy and Toxicity Data

CompoundSpeciesEfficacy EndpointEffective Dose (ED50)Toxicity EndpointLethal Dose (LD50)Therapeutic Index (TI)
Radiprodil MouseProtection against audiogenic seizures2.1 mg/kg (i.p.)Not specifiedNot availableNot calculable
Ketamine MouseAnesthesiaNot specifiedAcute toxicity6.9 mg/kg (i.v.)Not calculable
RatAnesthesiaNot specifiedAcute toxicity148.0 mg/kg (i.p.)[5]Not calculable
RodentGeneralNot specifiedAcute toxicity600 mg/kg (oral)Not calculable

Table 2: Clinical Dose Ranges

CompoundIndicationRoute of AdministrationTherapeutic Dose RangeObserved Adverse Events
This compound GRIN-related Disorders, Infantile SpasmsOral0.04 - 0.21 mg/kg BID[6]Generally well-tolerated; most common AEs were infections or underlying disease symptoms[7][8][9].
Ketamine AnesthesiaIntravenous1 - 4.5 mg/kgDissociative effects, psychotomimetic symptoms, respiratory depression.
Depression (treatment-resistant)Intravenous0.5 mg/kgPsychotomimetic effects, cardiovascular stimulation, potential for abuse.
Pain ManagementSub-dissociative IV0.1 - 0.4 mg/kgDizziness, nausea, perceptual disturbances.

Experimental Protocols

Determination of ED50 for Radiprodil in an Audiogenic Seizure Model

The anticonvulsant efficacy of radiprodil was evaluated in a mouse model of audiogenic seizures. This model is commonly used to screen for potential anti-epileptic drugs[10][11].

Experimental Workflow:

cluster_protocol Audiogenic Seizure Model Protocol animal_prep Acclimatize DBA/2 mice (21-28 days old) drug_admin Administer radiprodil (i.p.) at various doses animal_prep->drug_admin seizure_induction Expose mice to a high-intensity acoustic stimulus (e.g., 120 dB) drug_admin->seizure_induction observation Observe for tonic-clonic seizures seizure_induction->observation data_analysis Calculate ED50 using probit analysis observation->data_analysis

Workflow for determining anticonvulsant ED50.

Protocol Details:

  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used at an age of maximal sensitivity (21-28 days)[10].

  • Drug Administration: Radiprodil is administered intraperitoneally (i.p.) at a range of doses to different groups of mice. A vehicle control group is also included.

  • Seizure Induction: Following a predetermined pretreatment time, individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell or a siren) for a fixed duration (e.g., 60 seconds).

  • Observation: The presence or absence of a tonic-clonic seizure is recorded for each animal.

  • Data Analysis: The percentage of animals protected from seizures at each dose level is determined. The ED50, the dose at which 50% of the animals are protected, is then calculated using statistical methods such as probit analysis[12].

Determination of LD50 for Ketamine in Rodents

The acute toxicity of ketamine is determined by establishing the median lethal dose (LD50). A common method for this is the up-and-down procedure (UDP), which minimizes the number of animals required[13][14].

Experimental Workflow:

cluster_protocol Up-and-Down Procedure for LD50 Determination animal_prep Select healthy, young adult rodents (e.g., mice or rats) dose_selection Choose a starting dose based on preliminary data animal_prep->dose_selection first_animal Administer the starting dose to a single animal dose_selection->first_animal observation Observe for mortality within a defined period (e.g., 24-48 hours) first_animal->observation dose_adjustment Adjust the dose for the next animal (decrease if mortality, increase if survival) observation->dose_adjustment repeat_testing Continue testing sequentially until stopping criteria are met dose_adjustment->repeat_testing data_analysis Calculate LD50 using the maximum likelihood method repeat_testing->data_analysis

Workflow for LD50 determination using the Up-and-Down Procedure.

Protocol Details:

  • Animals: Healthy, young adult rodents of a specific strain (e.g., Sprague-Dawley rats or C57BL/6 mice) are used.

  • Dose Administration: Ketamine is administered via a specific route (e.g., intravenous, intraperitoneal, or oral)[15].

  • Procedure: A single animal is dosed. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression is typically based on a constant multiplicative factor.

  • Observation: Animals are observed for a defined period for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated from the pattern of outcomes using the maximum likelihood method[16].

Signaling Pathways

The distinct mechanisms of action of radiprodil and ketamine result in different downstream signaling effects.

This compound Signaling Pathway

Radiprodil's selective inhibition of GluN2B-containing NMDA receptors is expected to primarily dampen excessive glutamatergic signaling, thereby reducing excitotoxicity and normalizing neuronal hyperexcitability in pathological states.

cluster_pathway Radiprodil Signaling Pathway Radiprodil Radiprodil GluN2B GluN2B-NMDA Receptor Radiprodil->GluN2B Negative Allosteric Modulation Ca_influx Reduced Ca2+ Influx GluN2B->Ca_influx Inhibition Excitotoxicity Decreased Excitotoxicity Ca_influx->Excitotoxicity Normalization Neuronal Firing Normalization Excitotoxicity->Normalization

Simplified signaling pathway of radiprodil.
Ketamine Signaling Pathway

Ketamine's non-selective NMDA receptor antagonism leads to a more complex cascade of events, including the disinhibition of pyramidal neurons and the activation of downstream pathways involved in synaptogenesis, which are thought to underlie its antidepressant effects[4][17].

cluster_pathway Ketamine Signaling Pathway Ketamine Ketamine NMDA_R NMDA Receptor (on GABAergic interneuron) Ketamine->NMDA_R Antagonism GABA_release Decreased GABA Release NMDA_R->GABA_release Glutamate_surge Glutamate Surge GABA_release->Glutamate_surge Disinhibition AMPA_R AMPA Receptor Activation Glutamate_surge->AMPA_R BDNF_release BDNF Release AMPA_R->BDNF_release mTOR_activation mTOR Pathway Activation BDNF_release->mTOR_activation Synaptogenesis Increased Synaptogenesis mTOR_activation->Synaptogenesis

Simplified signaling pathway of ketamine's antidepressant action.

Discussion and Conclusion

The available data suggests that this compound and ketamine have markedly different therapeutic windows, largely attributable to their distinct mechanisms of action. Radiprodil's selectivity for the GluN2B subunit allows for a more targeted modulation of NMDA receptor activity, which may translate to a more favorable safety profile in its intended indications. Preclinical and early clinical data for radiprodil indicate good tolerability at effective doses for seizure reduction[6][7][18].

In contrast, ketamine's non-selective antagonism of NMDA receptors contributes to both its therapeutic effects and its well-documented side effects, including psychotomimetic and dissociative symptoms. The therapeutic dose of ketamine for depression is close to the dose that can cause significant side effects, indicating a narrower therapeutic window.

For drug development professionals, the comparison of these two compounds highlights the potential advantages of developing subunit-selective NMDA receptor modulators. While ketamine has paved the way for a new class of rapid-acting antidepressants, its side-effect profile may limit its widespread use. Compounds like radiprodil, with a potentially wider therapeutic window, may offer a safer alternative for treating specific neurological disorders driven by NMDA receptor dysfunction. Further preclinical and clinical research, including the determination of a definitive therapeutic index for radiprodil, is necessary to fully elucidate the comparative safety and efficacy of these two agents.

References

Unveiling the Binding Profile of Radiprodil Dihydrate: A Comparative Guide for GluN2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the binding kinetics of Radiprodil dihydrate to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of Radiprodil's interaction with its target and its standing among other selective GluN2B antagonists.

This compound is a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2B subunit.[1][2] This selectivity makes it a compound of significant interest for therapeutic applications in neurological and psychiatric disorders where GluN2B dysfunction is implicated.[3][4] Understanding its binding kinetics is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved specificity and efficacy.

Comparative Binding Kinetics of GluN2B Antagonists

CompoundBinding Affinity (Ki/Kd)MethodSource
This compound High Potency and Selectivity (Specific Ki not published)Electrophysiology / X-ray Crystallography[1]
IfenprodilKd: 320 nMIsothermal Titration Calorimetry[5][6]
Ki: 66 nM (for a bioisostere)Radioligand Binding Assay[7]
Ro 25-6981Kd: 60 nMIsothermal Titration Calorimetry[5][6]
Ki: 50 nM (for a bioisostere)Radioligand Binding Assay[7]
Eliprodil---
CP-101,606 (Traxoprodil)---

Note: The absence of a specific Ki value for this compound in public literature necessitates a focus on its demonstrated high potency in functional assays and its selectivity for the GluN2B subunit.

Experimental Protocols: Determining Binding Kinetics

The binding affinity of compounds like Radiprodil to the GluN2B receptor is typically determined using radioligand binding assays. A common method involves the use of a radiolabeled antagonist, such as [3H]-ifenprodil, in a competitive binding experiment.

Radioligand Binding Assay Protocol (Representative)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GluN2B subunit of the NMDA receptor.

Materials:

  • Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus) expressing a high density of GluN2B receptors.

  • Radioligand: [3H]-ifenprodil (specific activity ~50-80 Ci/mmol).

  • Test Compound: this compound or other unlabeled GluN2B antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known GluN2B antagonist (e.g., 10 µM ifenprodil).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude synaptic membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [3H]-ifenprodil, and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]-ifenprodil, and a high concentration of unlabeled ifenprodil.

    • Competition Binding: Membrane preparation, [3H]-ifenprodil, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Environment

Understanding the binding of Radiprodil and other antagonists requires visualizing the experimental workflow and the subsequent impact on cellular signaling.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis BrainTissue Brain Tissue Homogenization Homogenization BrainTissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet AssaySetup Total Binding Non-specific Binding Competition Binding MembranePellet->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification DataAnalysis Calculate Specific Binding Quantification->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for determining binding kinetics via radioligand binding assay.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GluN1 GluN1 NMDA_Receptor NMDA Receptor GluN1->NMDA_Receptor GluN2B GluN2B GluN2B->NMDA_Receptor Radiprodil Radiprodil Radiprodil->GluN2B Binds to allosteric site Radiprodil->NMDA_Receptor Inhibits Ca2+ influx CaMKII CaMKII NMDA_Receptor->CaMKII Ca2+ influx activates DAPK1 DAPK1 NMDA_Receptor->DAPK1 Ca2+ influx activates RasGRF1 RasGRF1 NMDA_Receptor->RasGRF1 Ca2+ influx activates Downstream Downstream Effects (e.g., Synaptic Plasticity, Cell Survival) CaMKII->Downstream DAPK1->Downstream RasGRF1->Downstream

Caption: Simplified signaling pathway of the GluN2B receptor and the inhibitory effect of Radiprodil.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Radiprodil Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This guide provides comprehensive, step-by-step procedures for the proper disposal of Radiprodil dihydrate, a selective NMDA receptor antagonist. Adherence to these protocols is crucial due to the compound's specific toxicological and ecotoxicological profile.

I. Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The compound presents the following risks[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[2].

Due to these hazards, this compound must not be disposed of as common laboratory waste, poured down the drain, or thrown in household garbage[1]. Improper disposal can lead to environmental contamination and pose a risk to public health.

II. Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.

PropertyDataSource
Chemical Formula C₂₁H₂₀FN₃O₄·2H₂O[3]
Molecular Weight 433.43 g/mol [3]
Appearance Solid powder[4]
GHS Hazard Statements H302, H315, H319, H335, H410[1][2]
Signal Word Warning[1]
Storage Temperature Store at -20°C to -80°C for long-term stability[5]
Disposal Recommendation Must be disposed of as hazardous waste according to official regulations. Do not allow product to reach sewage system.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE:
  • Safety goggles to protect against eye contact[6].
  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
  • A lab coat to protect clothing and skin.
  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or aerosols[6].

2. Waste Segregation and Collection:

  • Solid Waste:
  • Collect pure this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container[4].
  • The container must be made of a non-reactive material (e.g., high-density polyethylene) and have a secure, sealable lid[7].
  • Liquid Waste:
  • Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container[7].
  • Do not mix this waste stream with other incompatible chemical wastes, such as strong acids or bases[1].
  • Empty Containers:
  • Empty containers that held this compound are considered hazardous waste and should not be disposed of in regular trash[8].
  • These containers must be collected for hazardous waste disposal. Do not attempt to triple-rinse these containers, as the rinsate would also be considered hazardous waste and require collection[8][9].

3. Waste Container Labeling:

  • Label the hazardous waste container clearly and accurately as soon as the first piece of waste is added[10].
  • The label must include:
  • The words "Hazardous Waste".
  • The full chemical name: "this compound".
  • The specific hazards: "Acutely Toxic," "Irritant," "Aquatic Toxin".
  • The date of accumulation.
  • The name of the principal investigator and laboratory location.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8].
  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[8].
  • Ensure the storage area has secondary containment to capture any potential leaks[10].
  • Keep the waste container closed at all times, except when adding waste[1].

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not to exceed one year), arrange for its collection[8].
  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup[4].
  • Do not attempt to transport the hazardous waste off-site yourself[2]. Disposal must be handled by a licensed hazardous waste management company.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Radiprodil_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Containers) ppe->segregate label_waste Step 3: Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_waste store_waste Step 4: Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Step 5: Contact EHS for Pickup store_waste->contact_ehs disposal End: Professional Disposal by Licensed Contractor contact_ehs->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.